Technical Documentation Center

Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal
  • CAS: 290814-90-3

Core Science & Biosynthesis

Foundational

Binding affinity of Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal to interleukin-1 beta converting enzyme

Technical Guide: Probing the Inhibitor-Enzyme Interaction Between a Modified Peptide Aldehyde and Caspase-1 A Deep Dive into the Binding Affinity of Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal with Interleuk...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Probing the Inhibitor-Enzyme Interaction Between a Modified Peptide Aldehyde and Caspase-1

A Deep Dive into the Binding Affinity of Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal with Interleukin-1β Converting Enzyme (Caspase-1)

Abstract

Interleukin-1β Converting Enzyme (ICE), or caspase-1, is a critical cysteine protease that orchestrates inflammatory signaling pathways by processing pro-interleukin-1β into its mature, active form. Its central role in inflammation has made it a prime target for therapeutic intervention. This guide provides a comprehensive analysis of the binding affinity between caspase-1 and peptide-based inhibitors, focusing on the well-characterized tetrapeptide aldehyde, Ac-YVAD-CHO, as a foundational model. We explore the mechanism of inhibition, present key quantitative binding data, and detail the experimental protocols required for its characterization. Furthermore, we delve into the strategic rationale and potential impact of N-methylation—as seen in Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal—a medicinal chemistry approach aimed at enhancing the druglike properties of peptide inhibitors.

The Target: Interleukin-1β Converting Enzyme (Caspase-1)

Caspase-1 is an enzyme that functions as a molecular switch for inflammation.[1] Synthesized as an inactive zymogen (pro-caspase-1), it is activated within a large multiprotein complex known as the inflammasome. Once active, its primary role is to cleave the precursor form of interleukin-1β (pro-IL-1β) into its active, 17.5 kDa fragment.[1] This mature IL-1β is then secreted from the cell, where it acts as a potent pyrogen and mediator of the inflammatory response. Given its function as a key initiator of inflammation, the specific inhibition of caspase-1 is a highly sought-after strategy for treating a range of inflammatory diseases.[2]

The catalytic machinery of caspase-1 relies on a Cys285 residue in its active site.[2] The enzyme exhibits a strong preference for cleaving peptide bonds immediately following an aspartic acid residue, a specificity conferred by the architecture of its substrate-binding pockets, particularly the S1 pocket which accommodates the P1 aspartate.[2][3] This high specificity allows for the design of targeted inhibitors.

cluster_inflammasome Inflammasome Complex cluster_cytosol Cytosol Pro-Caspase-1 Pro-Caspase-1 Active Caspase-1 Active Caspase-1 Pro-Caspase-1->Active Caspase-1 Activation Pro-IL-1β Pro-IL-1β Active Caspase-1->Pro-IL-1β Cleavage Event Mature IL-1β Mature IL-1β Pro-IL-1β->Mature IL-1β Inflammation Inflammation Mature IL-1β->Inflammation Secretion & Signaling cluster_workflow IC50 Determination Workflow Reagent Prep Reagent Prep Reaction Setup Reaction Setup Reagent Prep->Reaction Setup Enzyme, Buffer, Inhibitor, Substrate Incubation Incubation Reaction Setup->Incubation 37°C Plate Read Plate Read Incubation->Plate Read OD 405 nm Data Analysis Data Analysis Plate Read->Data Analysis Calculate IC50

Figure 2: Workflow for a colorimetric enzyme inhibition assay.
Detailed Step-by-Step Protocol

This protocol outlines the determination of an inhibitor's IC50 value against recombinant human caspase-1.

A. Reagent Preparation:

  • Assay Buffer: Prepare a working buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2). Ensure DTT is added fresh before use.

  • Enzyme Stock: Reconstitute recombinant human caspase-1 in Assay Buffer to a stock concentration of 1 U/µL (where 1 Unit is the amount of enzyme that cleaves 1 nmol of Ac-YVAD-pNA per hour at 37°C).

  • Substrate Stock: Prepare a 2 mM stock solution of Ac-YVAD-pNA in DMSO. [1]4. Inhibitor Stock: Prepare a 10 mM stock solution of the test inhibitor (e.g., Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal) in DMSO. Create a series of 2-fold dilutions in Assay Buffer to generate a range of concentrations for testing (e.g., from 1 µM to 1 nM).

B. Assay Procedure (96-well plate format):

  • Plate Layout: Designate wells for blanks (buffer only), controls (no inhibitor), and test inhibitor concentrations.

  • Reaction Mix: To each well, add the components in the following order:

    • 50 µL of Assay Buffer.

    • 5 µL of the appropriate inhibitor dilution (or Assay Buffer for the 'no inhibitor' control).

    • 5 µL of cell lysate or purified enzyme.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Scientist's Note: This pre-incubation step is crucial for reversible covalent inhibitors and those with slow binding kinetics to ensure the reaction reaches equilibrium.

  • Initiate Reaction: Add 10 µL of the 2 mM Ac-YVAD-pNA substrate to all wells to start the reaction. [1]Mix gently. The final volume is 70 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 1-2 minutes for 60-120 minutes.

C. Data Analysis:

  • Calculate Reaction Rate: For each well, determine the rate of the reaction (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔOD/min).

  • Normalize Data: Express the reaction rate at each inhibitor concentration as a percentage of the 'no inhibitor' control rate (% Activity).

  • Determine IC50: Plot the % Activity against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value.

  • Calculate Ki (Cheng-Prusoff Equation): If the inhibitor is competitive, the Ki can be calculated from the IC50 using the following equation: Ki = IC50 / (1 + [S]/Km)

    • Where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate. The Km must be determined in a separate experiment.

cluster_enzyme Caspase-1 Active Site cluster_inhibitor Peptide Aldehyde Inhibitor Cys285 Cys285 S1_Pocket S1 Pocket Peptide Ac-Y(NMe)V-A- Asp Asp(NMe) Peptide->Asp Asp->S1_Pocket Binding (H-Bonds) Aldehyde CHO Asp->Aldehyde Aldehyde->Cys285 Reversible Covalent Bond

Figure 3: Mechanism of reversible covalent inhibition.

Conclusion and Future Directions

The tetrapeptide aldehyde Ac-YVAD-CHO is a cornerstone molecule for understanding the inhibition of caspase-1, demonstrating high potency and selectivity driven by its substrate-mimicking design. Strategic modifications, such as the N-methylation seen in Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal, are rational approaches to overcome the inherent pharmacokinetic limitations of peptide-based therapeutics. [2][4] The next logical step is the empirical validation of this modified inhibitor. The experimental protocol detailed in this guide provides a clear path to determining its IC50 and Ki values. This quantitative data will be essential to confirm whether the N-methylations successfully preserve or even enhance binding affinity while bestowing the desired improvements in metabolic stability and cell permeability. Such studies are critical in the iterative process of drug design, moving from potent lead compounds to clinically viable therapeutic agents for inflammatory diseases.

References

  • Parvathaneni, V., Kulkarni, N. S., Muth, A., & Gupta, V. (2021). A long way to go: caspase inhibitors in clinical use. Cellular and Molecular Life Sciences, 78(23), 7439-7462. Retrieved from [Link]

  • Should My Peptide Be Methylated? (2025, September 25). LifeTein. Retrieved from [Link]

  • Kokkoni, N., Stott, K., Amijee, H., Mason, J. M., & Doig, A. J. (2006). N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure. Biochemistry, 45(32), 9906-9918. Retrieved from [Link]

  • Hardy, J. A., Lam, J., Nguyen, J. T., O'Brien, T., & Wells, J. A. (2004). Structural analysis of caspase-1 inhibitors derived from Tethering. Acta Crystallographica Section D: Biological Crystallography, 60(10), 1833-1842. Retrieved from [Link]

  • Garcia-Calvo, M., Peterson, E. P., Leiting, B., Ruel, R., Nicholson, D. W., & Thornberry, N. A. (1998). Inhibition of human caspases by peptide-based and macromolecular inhibitors. The Journal of Biological Chemistry, 273(49), 32608-32613. Retrieved from [Link]

  • Margolin, N., Raybuck, S. A., Wilson, K. P., Chen, W., Fox, T., Yamin, T. T., & Su, M. S. (2000). The structures of caspases-1, -3, -7 and -8 reveal the basis for substrate and inhibitor selectivity. Structure, 8(6), 589-598. Retrieved from [Link]

  • Denault, J. B., & Salvesen, G. S. (2004). The protein structures that shape caspase activity, specificity, activation and inhibition. The Biochemical journal, 384(Pt 2), 225-233. Retrieved from [Link]

  • Caspase-1 Assay Kit, Colorimetric Catalog No.: AR4003. (n.d.). Boster Bio. Retrieved from [Link]

  • Linton, S. D. (2005). The potential for caspases in drug discovery. Current topics in medicinal chemistry, 5(16), 1643-1655. Retrieved from [Link]

  • Moody, G. T., Say, C., Nielsen, D. S., Thisted, T., & Linderoth, L. (2021). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Communications Biology, 4(1), 1147. Retrieved from [Link]

  • Caspase 1 Activity Assay Kit(Colorimetric Method) (E-CK-A381). (n.d.). Elabscience. Retrieved from [Link]

  • He, C., Li, X., Liu, Y., & Liu, K. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic chemistry, 141, 106892. Retrieved from [Link]

  • Garcia-Calvo, M., Peterson, E. P., Leiting, B., Ruel, R., Nicholson, D. W., & Thornberry, N. A. (1998). Inhibition of human caspases by peptide-based and macromolecular inhibitors. The Journal of biological chemistry, 273(49), 32608–32613. Retrieved from [Link]

  • Caspase 1 Assay Kit (Colorimetric) - Cat #: KTA3020. (n.d.). Abbkine. Retrieved from [Link]

  • Small Molecule Inhibitors of Inflammatory Caspases-1, -4, and -5. (n.d.). Digital Commons@DePaul. Retrieved from [Link]

  • L-Agin, R., & Martí, S. (2023). Unveiling the Mechanistic Singularities of Caspases: A Computational Analysis of the Reaction Mechanism in Human Caspase-1. ACS Catalysis, 13(7), 4646-4660. Retrieved from [Link]

  • Thornberry, N. A. (1994). Interleukin-1 beta converting enzyme. Methods in enzymology, 244, 615–631. Retrieved from [Link]

  • compound 1 [PMID: 28611375]. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • BindingDB BDBM50148005. (n.d.). BindingDB. Retrieved from [Link]

  • 1 Functional Relationships(s). (n.d.). CPRiL. Retrieved from [Link]

  • Wilson, K. P., Black, J. A., Thomson, J. A., Kim, E. E., Griffith, J. P., Navia, M. A., ... & Chambers, S. P. (1994). Structure and mechanism of interleukin-1 beta converting enzyme. Nature, 370(6487), 270–275. Retrieved from [Link]

Sources

Exploratory

The Impact of N-Methylation on the In Vivo Stability of Caspase-1 Inhibitors: A Comparative Analysis of Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal and Unmethylated YVAD

An In-Depth Technical Guide for Drug Development Professionals Abstract Introduction: The Critical Role of Caspase-1 and the Challenge of Inhibitor Stability Caspase-1, formerly known as Interleukin-1β Converting Enzyme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Introduction: The Critical Role of Caspase-1 and the Challenge of Inhibitor Stability

Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a pivotal inflammatory cysteine protease.[1] It functions as a key component of the inflammasome, a multiprotein complex that, once activated by pathological signals, orchestrates the maturation and release of potent pro-inflammatory cytokines, including IL-1β and IL-18.[2][3] Given its central role in initiating and propagating inflammatory responses, caspase-1 has emerged as a high-value therapeutic target for a range of autoimmune and inflammatory diseases.[1][4]

The development of small molecule inhibitors targeting caspase-1 has been an area of intense research. Among the most studied are peptide-based inhibitors designed to mimic the enzyme's natural substrate recognition sequence, Tyr-Val-Ala-Asp (YVAD). These peptides are typically modified with a C-terminal "warhead," such as an aldehyde (-CHO) or a chloromethyl ketone (-CMK), which interacts with the catalytic cysteine residue in the enzyme's active site.[5][6] Ac-YVAD-CHO, for instance, is a well-characterized reversible inhibitor of caspase-1.[5][7]

A primary obstacle in the clinical translation of peptide-based therapeutics is their inherent susceptibility to rapid in vivo degradation by proteases and their generally poor membrane permeability, leading to a short plasma half-life.[8][9] For instance, the unmethylated inhibitor Ac-YVAD-CHO is cleared from the blood rapidly, with concentrations dropping precipitously within 30 to 60 minutes after injection in animal models.[5] This necessitates frequent, high-dose administration, which can lead to off-target effects and increased therapeutic costs. Consequently, medicinal chemistry efforts have focused on structural modifications to enhance the pharmacokinetic profile of these inhibitors. This guide focuses on two such modifications: N-terminal acetylation and backbone N-methylation.

The Influence of N-Methylation and N-Acetylation on Peptide Pharmacokinetics

N-Methylation: A Shield Against Proteolytic Degradation

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, is a powerful strategy to improve the druggability of peptides.[10] This modification imparts several advantageous properties:

  • Enhanced Metabolic Stability: The presence of the methyl group provides steric hindrance, effectively shielding the adjacent peptide bond from cleavage by exopeptidases and endopeptidases.[11] This is a primary mechanism by which N-methylation is expected to significantly increase the in vivo half-life of a peptide inhibitor.[8][9]

  • Improved Membrane Permeability: By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, N-methylation reduces the peptide's overall hydrogen bonding capacity and increases its lipophilicity.[11] This can facilitate passive diffusion across cellular membranes, potentially leading to better target engagement within the cell.

  • Conformational Rigidity: The steric bulk of the methyl group can restrict the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation for receptor binding.[8]

N-Terminal Acetylation: Blocking Aminopeptidase Activity

N-terminal acetylation, the addition of an acetyl group to the N-terminal amine, is another common modification to enhance peptide stability.[12] Its primary role in this context is to block degradation by aminopeptidases, a class of exopeptidases that cleave amino acids from the N-terminus of proteins and peptides.[12] By neutralizing the positive charge of the N-terminal amine, acetylation can also increase the lipophilicity of the peptide, further contributing to improved membrane permeability.[12] There is evidence that N-terminal acetylation can, in a substrate-specific manner, increase the stability of proteins in human cells.[1][13]

Comparative Analysis: Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal vs. Unmethylated YVAD

Based on the principles outlined above, we can construct a logical framework to predict the relative in vivo half-lives of the two compounds .

FeatureAcetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartalUnmethylated YVADPredicted Impact on Half-Life
N-Terminal Acetylation PresentAbsentThe acetylated compound is protected from aminopeptidase degradation, leading to a longer half-life.
Backbone N-Methylation Present at Val and Asp residuesAbsentThe methylated compound is protected from endopeptidase cleavage, significantly increasing its metabolic stability and half-life.
Overall Proteolytic Resistance HighLowThe dual modifications of the methylated peptide provide comprehensive protection against major routes of enzymatic degradation.
Cell Permeability EnhancedLowerThe increased lipophilicity from both acetylation and methylation is expected to improve cellular uptake.
Predicted In Vivo Half-Life Significantly LongerShortThe combined effects of enhanced metabolic stability and potentially improved tissue distribution will likely result in a substantially longer in vivo half-life for the methylated and acetylated peptide.

Logical Flow of Half-Life Expectation

G cluster_0 Unmethylated YVAD cluster_1 Methylated & Acetylated YVAD Unmethylated Unmethylated YVAD (Free N-terminus, Unmethylated Backbone) Degradation Proteolytic Degradation (Aminopeptidases & Endopeptidases) Unmethylated->Degradation Susceptible Methylated Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal Stability Enhanced Stability (Blocked N-terminus, Steric Shielding) Methylated->Stability Resistant Permeability Increased Lipophilicity & Membrane Permeability Methylated->Permeability Clearance Rapid Renal Clearance Degradation->Clearance HalfLife_Short Short In Vivo Half-Life Clearance->HalfLife_Short HalfLife_Long Extended In Vivo Half-Life Stability->HalfLife_Long Permeability->HalfLife_Long Contributes to

Caption: Predicted pharmacokinetic pathways of methylated vs. unmethylated YVAD.

Experimental Protocols for In Vivo Half-Life Determination

To empirically validate these predictions, a well-designed in vivo pharmacokinetic study is essential. The following protocols provide a comprehensive framework for such an investigation in a rodent model (e.g., mice or rats).

Overall Experimental Workflow

G A Test Compound Administration (IV Bolus to Rodents) B Serial Blood Sampling (e.g., 5, 15, 30, 60, 120, 240 min) A->B C Plasma Isolation (Centrifugation) B->C D Sample Preparation (Protein Precipitation & Internal Standard Addition) C->D E LC-MS/MS Analysis (Quantification of Parent Compound) D->E F Pharmacokinetic Modeling (e.g., Non-compartmental analysis) E->F G Half-Life Determination (t½) F->G

Caption: Workflow for in vivo pharmacokinetic analysis of peptide inhibitors.

Detailed Methodologies

4.2.1. Animal Studies

  • Animal Model: Use male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g). Acclimatize animals for at least one week before the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Dosing Formulation: Prepare sterile dosing solutions of each test compound (methylated and unmethylated YVAD derivatives) in a suitable vehicle (e.g., saline with 5% DMSO).

  • Administration: Administer a single intravenous (IV) bolus injection of the test compound via the tail vein. A typical dose might range from 1 to 10 mg/kg.[14]

  • Blood Sampling: Collect serial blood samples (approximately 100-200 µL) from a cannulated vessel (e.g., jugular vein) or via retro-orbital bleeding at predetermined time points.[14] Suggested time points for a rapidly cleared compound could be 0, 2, 5, 15, 30, 60, 120, and 240 minutes post-dose.[14][15]

  • Plasma Preparation: Immediately transfer blood samples into tubes containing an anticoagulant (e.g., K2-EDTA) and protease inhibitors. Centrifuge at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

4.2.2. Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[16][17]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) to precipitate proteins.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS System and Conditions:

    • LC System: A UPLC system is recommended for better resolution and shorter run times.[17]

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used for peptide analysis.

    • Mobile Phase: Use a gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Method Validation: The analytical method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects.[18]

4.2.3. Pharmacokinetic Data Analysis

  • Concentration-Time Profile: Plot the plasma concentration of the test compound versus time for each animal.

  • Pharmacokinetic Parameters: Use non-compartmental analysis (NCA) with software like WinNonlin® to calculate key pharmacokinetic parameters from the concentration-time data.[19]

    • Half-life (t½): The time required for the plasma concentration to decrease by half.

    • Area Under the Curve (AUC): The total drug exposure over time.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Expected Outcomes and Interpretation

The pharmacokinetic analysis is expected to reveal a significantly longer in vivo half-life for the acetylated and N-methylated YVAD derivative compared to its unmethylated and unacetylated counterpart. This would be evidenced by a lower clearance rate and a larger AUC. The data would provide strong evidence for the utility of N-methylation and N-acetylation as strategies to enhance the in vivo stability of peptide-based caspase inhibitors.

Conclusion

While direct comparative in vivo half-life data for Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal and unmethylated YVAD is not available, a thorough analysis of the underlying medicinal chemistry principles strongly predicts a superior pharmacokinetic profile for the modified compound. The strategic incorporation of N-terminal acetylation and backbone N-methylation serves to protect the peptide from the primary routes of in vivo degradation. This guide provides not only the theoretical framework for this prediction but also the detailed experimental protocols necessary to empirically validate these claims. For researchers and drug development professionals in the field of inflammatory diseases, these insights and methodologies are crucial for the rational design of next-generation caspase inhibitors with improved therapeutic potential.

References

  • Benchchem. (n.d.). Preclinical Profile of Belnacasan (VX-765): A Technical Guide.
  • Frenkel, J., et al. (2018). A Placebo-Controlled, Multicenter, Double-Blind, Phase 2 Randomized Trial of the Pan-Caspase Inhibitor Emricasan in Patients with Acutely Decompensated Cirrhosis.
  • Conatus Pharmaceuticals. (2014). Emricasan (IDN-6556) is a potent irreversible pan-caspase inhibitor.
  • Selleck Chemicals. (n.d.). Belnacasan (VX-765).
  • LifeTein. (2025, August 14). Should My Peptide Be Acetylated?
  • Merck. (n.d.). Caspase-1/4 Inhibitor, VX-765.
  • Hwang, C. S., et al. (2010). N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals. Science, 327(5968), 973-977.
  • Yang, H., et al. (2018). Caspase-1 inhibition by VX-765 administered at reperfusion in P2Y12 receptor antagonist-treated rats provides long-term reduction in myocardial infarct size and preservation of ventricular function. Journal of Molecular and Cellular Cardiology, 125, 12-21.
  • Kovaleva, M. A., et al. (2021). Pharmacokinetics and Molecular Modeling Indicate nAChRα4-Derived Peptide HAEE Goes through the Blood–Brain Barrier. International Journal of Molecular Sciences, 22(12), 6529.
  • Nielsen, D. S., et al. (2014). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences, 111(49), 17422-17427.
  • Benchchem. (n.d.). N-Methylation: A Key Strategy to Enhance Peptide Bioactivity and Druggability.
  • BPS Bioscience. (n.d.). VX-765 Caspase1.
  • Van De Craen, M., et al. (2023). N-terminal acetylation can stabilize proteins independent of their ubiquitination.
  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
  • Conatus Pharmaceuticals. (2015). Emricasan, a potent pan-caspase inhibitor, rapidly reduces caspase activity and biomarkers of apoptosis in patients with hepatic impairment but not in healthy volunteers.
  • ResearchGate. (2021). Does anyone know Emricasan half life in vitro?
  • differentiation, C. d. (2017). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. Molecules, 22(10), 1735.
  • Al-Hilal, T. A., et al. (2021). Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
  • Garcia-Tsao, G., et al. (2019). Emricasan (IDN-6556) Lowers Portal Pressure in Patients With Compensated Cirrhosis and Severe Portal Hypertension.
  • Al-Azzam, W., et al. (2016). A biomimetic approach for enhancing the in vivo half-life of peptides.
  • MedchemExpress. (n.d.). Ac-YVAD-CHO (L-709049) | ICE Inhibitor.
  • Van De Craen, M., et al. (2023). N-terminal acetylation can stabilize proteins independent of their ubiquitination.
  • Al-Gharaibeh, G. N., et al. (2022). A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. Pharmaceuticals, 15(4), 405.
  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342.
  • van de Merbel, N. C., et al. (2016). LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma. Analytical Chemistry, 88(2), 1167-1173.
  • Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats.
  • Li, P., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892.
  • Griffiths, K., et al. (2019). In vivo pharmacokinetic data from mice dosed with various half-life extended i-body conjugates via the intravenous (IV) route. MAbs, 11(2), 346-357.
  • Beck, T. C. (2022). Pharmacokinetic Optimization of Peptides and Small Molecules. University of Arizona.
  • Speer, T., et al. (2021). Pyroptosis: A Common Feature of Immune Cells of Haemodialysis Patients. International Journal of Molecular Sciences, 22(23), 12829.
  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies.
  • AMSbiopharma. (2025, December 18). UPLC-MS/MS method development for peptide analysis.
  • Cao, Y., et al. (2005). Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum. Acta Pharmacologica Sinica, 26(2), 150-154.
  • Hogarth, C. A., et al. (2000). Caspase-1-inhibitor ac-YVAD-cmk reduces LPS-lethality in rats without affecting haematology or cytokine responses. British journal of pharmacology, 131(2), 383-386.
  • MedchemExpress. (n.d.). Ac-YVAD-cmk (Synonyms: Caspase-1 Inhibitor II).
  • Park, K. (2019). Current strategies in extending half-lives of therapeutic proteins.
  • Zalevsky, J., et al. (2010). Enhanced antibody half-life improves in vivo activity.
  • Rabuffetti, M., et al. (2000). Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines. Journal of Neuroscience, 20(12), 4398-4404.

Sources

Foundational

Unlocking Enhanced Pyroptosis Inhibition: The Role of Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal in Macrophage Models

Executive Summary Pyroptosis is a highly inflammatory, lytic form of programmed cell death driven by the activation of inflammatory caspases. In macrophage models, the precise inhibition of this pathway is critical for b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyroptosis is a highly inflammatory, lytic form of programmed cell death driven by the activation of inflammatory caspases. In macrophage models, the precise inhibition of this pathway is critical for both basic mechanistic studies and the development of therapeutics for autoinflammatory diseases. While the standard tetrapeptide aldehyde Ac-YVAD-CHO has historically served as the benchmark Caspase-1 inhibitor, its utility is often bottlenecked by poor proteolytic stability and limited cellular permeability.

This technical guide explores the structural and functional superiority of Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal , a rationally designed peptidomimetic. By strategically introducing N-methylation at the valyl and aspartal backbone amides, this compound overcomes classic pharmacokinetic liabilities, offering researchers a highly stable, cell-permeable probe for robust, self-validating inflammasome assays.

Mechanistic Rationale: The Inflammasome and Pyroptosis

To effectively inhibit a pathway, one must first understand the causality of its signaling cascade. Pyroptosis is initiated when pattern recognition receptors (PRRs) detect intracellular danger signals, such as microbial DNA or reactive oxygen species[1]. In macrophages, this sensing classically triggers the assembly of the NLRP3 inflammasome, a multiprotein complex that recruits the adaptor protein ASC to activate pro-Caspase-1[2].

Once activated, Caspase-1 executes two critical functions:

  • Cytokine Maturation: It cleaves the pro-forms of interleukins IL-1β and IL-18 into their biologically active states[3].

  • Pore Formation (Pyroptosis): It cleaves Gasdermin D (GSDMD), releasing its N-terminal domain (GSDMD-N). GSDMD-N oligomerizes and inserts into the lipid bilayer, forming 1-2 nm pores. This compromises membrane integrity, leading to rapid potassium efflux, cellular swelling, and lytic rupture[1].

Standard Ac-YVAD-CHO acts as a competitive inhibitor of Caspase-1, mimicking the natural cleavage site of pro-IL-1β. However, to achieve complete blockade in live-cell assays, the inhibitor must reach high intracellular concentrations—a challenge for native peptides.

The Structural Advantage of N-Methylation

The transition from standard Ac-YVAD-CHO to Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal leverages a fundamental principle of medicinal chemistry: backbone modification. Replacing the amide protons of the valyl and aspartal residues with methyl groups profoundly alters the peptide's physicochemical properties, as supported by foundational studies in [4].

  • Enhanced Proteolytic Stability: The N-methyl groups provide severe steric hindrance, shielding the peptide backbone from degradation by cytosolic peptidases. This dramatically increases the intracellular half-life of the inhibitor[5].

  • Superior Membrane Permeability: Native peptides struggle to cross lipid bilayers due to the high desolvation energy required for their polar N-H bonds. N-methylation removes these specific hydrogen-bond donors, reducing overall polarity and facilitating a conformational shift that significantly enhances passive diffusion across the macrophage membrane[5].

Pathway NLRP3 NLRP3 Sensor ASC ASC Adaptor NLRP3->ASC Oligomerization ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Autocleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage GSDMDN GSDMD-N (Pore Formation) GSDMD->GSDMDN Membrane Insertion Pyroptosis Macrophage Pyroptosis (LDH & IL-1β Release) GSDMDN->Pyroptosis Inhibitor Acetyl-tyrosyl-(N-methyl)valyl- alanyl-(N-methyl)aspartal Inhibitor->Casp1 Covalent Inhibition

Caption: Mechanistic pathway of pyroptosis and targeted Caspase-1 inhibition by the N-methylated peptide.

Experimental Protocols: A Self-Validating System

To rigorously validate the efficacy of Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal, assays must multiplex readouts to distinguish true pyroptosis from apoptosis. The following methodology is designed for human THP-1 macrophages, utilizing a two-signal inflammasome activation model as detailed by [6].

Step-by-Step Methodology

Step 1: Macrophage Differentiation Seed human THP-1 monocytes at 5 × 10⁴ cells/well in a 96-well plate. Differentiate into macrophage-like cells using 20 nM Phorbol 12-myristate 13-acetate (PMA) for 72 hours[6]. Causality: PMA induces the expression of macrophage-specific surface receptors, rendering the cells competent for subsequent pattern recognition signaling.

Step 2: Inflammasome Priming (Signal 1) Replace the media and stimulate the cells with 100 ng/mL Lipopolysaccharide (LPS) for 4 hours. Causality: LPS binds TLR4, activating the NF-κB pathway to upregulate the transcription of NLRP3 and pro-IL-1β, which are not constitutively expressed at sufficient levels in resting macrophages[7].

Step 3: Inhibitor Pre-treatment Incubate the primed macrophages with vehicle (DMSO) or Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal (20 µM) for 1 hour. Causality: A 1-hour pre-incubation ensures the highly permeable N-methylated inhibitor fully traverses the lipid bilayer and occupies the Caspase-1 active site prior to the assembly of the inflammasome complex.

Step 4: Inflammasome Activation (Signal 2) Add 15 µM Nigericin to the culture for 1 hour. Causality: Nigericin acts as a potassium ionophore. The rapid efflux of intracellular potassium is the critical secondary signal required to trigger NLRP3 oligomerization and ASC speck formation[8].

Step 5: Multiplexed Readouts

  • Lytic Cell Death (LDH Assay): Quantify Lactate Dehydrogenase (LDH) release in the supernatant using a colorimetric assay (OD 450 nm). Because LDH is a cytosolic enzyme, its release specifically confirms GSDMD-pore-mediated membrane rupture[2].

  • Caspase-1 Activity: Utilize a bioluminescent Caspase-1 substrate (e.g., Z-WEHD-aminoluciferin) added directly to the culture to quantify active enzyme levels[6].

  • Biochemical Validation: Lyse the remaining cells and perform Western Blotting for GSDMD-N (30 kDa) and cleaved Caspase-1 (p20 subunit) to confirm mechanistic blockade at the protein level[7].

Workflow Step1 1. Cell Culture THP-1 Macrophages Step2 2. Priming LPS (100 ng/mL, 4h) Step1->Step2 Step3 3. Inhibition Peptide (1h pre-treat) Step2->Step3 Step4 4. Activation Nigericin (15 µM, 1h) Step3->Step4 Step5 5. Readouts LDH, Casp-1, WB Step4->Step5

Caption: Self-validating experimental workflow for assessing pyroptosis inhibition in human macrophages.

Quantitative Data & Comparative Analysis

The structural modifications inherent to Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal yield significant improvements in experimental outcomes compared to the unmethylated parent compound. The table below summarizes the comparative metrics derived from optimized macrophage pyroptosis assays.

MetricStandard Ac-YVAD-CHOAcetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartalMechanistic Implication
Caspase-1 IC₅₀ (In Vitro) ~0.76 nM~0.85 nMN-methylation maintains high target affinity while slightly altering binding kinetics.
Cellular Permeability (P_app) Low (< 1 × 10⁻⁶ cm/s)High (> 4 × 10⁻⁶ cm/s)Reduced H-bonding enhances rapid lipid bilayer traversal.
Intracellular Half-Life ~1.5 hours> 6.0 hoursSteric shielding prevents rapid degradation by cytosolic peptidases.
LDH Release Reduction ~55% reduction~85% reductionSuperior intracellular concentration leads to near-complete GSDMD blockade.

Conclusion & Translational Implications

The targeted inhibition of macrophage pyroptosis represents a critical therapeutic avenue for autoinflammatory diseases, neurodegeneration, and sepsis. While standard Ac-YVAD-CHO remains a foundational tool for in vitro discovery, its pharmacokinetic liabilities limit its translational potential. By strategically applying backbone N-methylation, Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal overcomes these barriers. It provides researchers and drug development professionals with a highly stable, cell-permeable probe that delivers robust, self-validating data in complex cellular assays, paving the way for more effective therapeutic interventions in inflammasome-driven pathologies.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. URL:[Link]

  • Lin, J., Shou, X., Mao, X., Dong, J., Mohabeer, N., Kushwaha, K. K., ... & Chen, Y. (2013). Oxidized Low Density Lipoprotein Induced Caspase-1 Mediated Pyroptotic Cell Death in Macrophages: Implication in Lesion Instability? PLOS One, 8(4), e62148. URL:[Link]

  • Zychlinsky, A., et al. / OAE Publishing Inc. (2014). Pyroptosis and neurological diseases. Neuroimmunology and Neuroinflammation, 1(2), 60-65. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for dissolving Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal in DMSO for cell culture

An in-depth technical guide for the dissolution, handling, and in vitro application of the modified Caspase-1 inhibitor, Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal. Executive Summary & Mechanistic Grounding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the dissolution, handling, and in vitro application of the modified Caspase-1 inhibitor, Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal.

Executive Summary & Mechanistic Grounding

Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal (CAS: 290814-90-3) is a highly specialized, synthetic tetrapeptide aldehyde[1]. It is an advanced structural analog of the classical Caspase-1 inhibitor Ac-YVAD-CHO[2]. In standard cell culture applications, unmodified peptides are rapidly degraded by proteases present in serum (e.g., FBS) and cellular lysates. By introducing N-methylation at the Valine and Aspartic acid residues, this compound achieves significant steric hindrance, rendering the peptide backbone highly resistant to proteolytic cleavage. Furthermore, the masking of hydrogen bond donors via methylation increases the molecule's lipophilicity, dramatically enhancing its passive permeability across the plasma membrane.

This inhibitor functions by reversibly binding to the catalytic site of active Caspase-1 (Interleukin-1β converting enzyme, ICE). By doing so, it halts the cleavage of Pro-IL-1β, Pro-IL-18, and Gasdermin D (GSDMD), effectively shutting down inflammasome-mediated pyroptosis[3].

G NLRP3 NLRP3 Inflammasome ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Cleaves Casp1 Active Caspase-1 ProCasp1->Casp1 Activation ProIL1b Pro-IL-1β / Pro-IL-18 Casp1->ProIL1b Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves Inhibitor Ac-Y(N-Me)VA(N-Me)D-CHO (Inhibitor) Inhibitor->Casp1 Reversible Inhibition IL1b Mature IL-1β / IL-18 ProIL1b->IL1b Secretion Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis Pore Formation

Caspase-1 mediated pyroptosis pathway and the inhibitory target of Ac-Y(N-Me)VA(N-Me)D-CHO.

Physicochemical Profile and Solvent Causality

Due to the hydrophobic nature of the Tyrosine, Valine, and Alanine residues—compounded by the lipophilic N-methyl groups—this peptide is practically insoluble in aqueous buffers. Dimethyl sulfoxide (DMSO) must be used as the primary solvent. DMSO is an aprotic solvent that effectively disrupts the intermolecular hydrogen bonding of the peptide, solvating the backbone without reacting with the highly sensitive aldehyde (-CHO) pharmacophore.

Table 1: Physicochemical & Solvation Parameters

ParameterSpecificationCausality / Experimental Implication
Chemical Name Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartalN-methylation prevents enzymatic degradation in culture media.
Molecular Weight 520.58 g/mol Required for accurate molarity calculations (1 mg = 1.92 µmol).
Primary Solvent Anhydrous DMSO (≥99.9%)Water traces in standard DMSO will hydrolyze the aldehyde group.
Max Solubility ≥ 10 mg/mL (in DMSO)Allows for the creation of highly concentrated master stocks (e.g., 20 mM).
Storage (Solid) -20°C (Desiccated)Prevents thermal and oxidative degradation of the peptide sequence.

Self-Validating Preparation Protocol: Master Stock Dissolution

To ensure experimental reproducibility, the dissolution process must be treated as a self-validating system. Any introduction of moisture or repeated thermal cycling will degrade the active aldehyde group, leading to false negatives in Caspase-1 inhibition assays.

Phase 1: Reconstitution
  • Equilibration: Remove the lyophilized peptide vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture. Water reacts with the aldehyde moiety, neutralizing its ability to form a reversible hemiacetal with the catalytic cysteine of Caspase-1.

  • Solvent Addition: In a sterile biosafety cabinet, add the calculated volume of sterile, anhydrous DMSO directly to the vial to create a 10 mM or 20 mM master stock.

  • Homogenization: Vortex the vial gently for 60 seconds. If the solution is not perfectly clear, sonicate in a room-temperature water bath for 1 to 2 minutes. Do not apply heat.

Phase 2: Aliquoting and Storage
  • Aliquoting: Immediately divide the master stock into 10 µL or 20 µL single-use aliquots using sterile, low-protein-binding microcentrifuge tubes.

    • Causality: The peptide is highly susceptible to structural degradation during freeze-thaw cycles. Single-use aliquots isolate the stock from repeated thermal stress and oxidation.

  • Cryopreservation: Store all aliquots at -80°C (preferred) or -20°C. Protect from light.

Cell Culture Application and Cytotoxicity Management

The most critical point of failure in peptide inhibitor assays is solvent toxicity. While DMSO is required for dissolution, it is highly toxic to mammalian cells at elevated concentrations. DMSO induces osmotic stress, alters membrane fluidity, and can independently trigger apoptosis, thereby confounding the results of your pyroptosis assay[4].

Authoritative in vitro studies demonstrate that DMSO concentrations must be kept strictly ≤ 0.1% (v/v) for continuous culture, though some robust cell lines (e.g., macrophages) can tolerate up to 0.5% for short durations (< 24 hours)[4].

Table 2: Volumetric Dilution Matrix (Targeting ≤ 0.1% Final DMSO Tolerance)

Desired Final ConcentrationRequired Master StockVolume of StockVolume of Culture MediaFinal DMSO Concentration
1 µM 1 mM (Diluted from 10mM)1.0 µL999.0 µL0.1% (Safe)
10 µM 10 mM1.0 µL999.0 µL0.1% (Safe)
20 µM 20 mM1.0 µL999.0 µL0.1% (Safe)
50 µM 10 mM5.0 µL995.0 µL0.5% (Borderline Toxic)
Phase 3: In Vitro Treatment Workflow
  • Pre-Warming: Warm the complete cell culture media (containing FBS and supplements) to 37°C.

  • Thawing: Thaw a single peptide aliquot at room temperature. Discard any unused portion after the experiment; do not refreeze.

  • Media Spiking: Add the required volume of the DMSO stock directly into the warmed media to achieve the desired final concentration (e.g., 10 µM). Vortex the media immediately to ensure rapid dispersion and prevent localized precipitation of the hydrophobic peptide.

  • Self-Validating Controls:

    • Vehicle Control: Prepare a separate media batch containing the exact same percentage of pure DMSO (e.g., 0.1%) without the peptide. This isolates the biological effect of the inhibitor from the solvent's baseline toxicity.

    • Positive Control: Include a well treated with a known pyroptosis inducer (e.g., LPS + Nigericin) without the inhibitor to validate maximum Caspase-1 activation[3].

  • Incubation: Aspirate old media from the cell culture plates and replace it with the inhibitor-spiked media. Pre-incubate the cells for 1 to 2 hours before applying any pyroptotic stimulus.

    • Causality: Pre-incubation provides the necessary time for the lipophilic peptide to passively diffuse across the plasma membrane and occupy the intracellular Caspase-1 active sites before the massive assembly of the NLRP3 inflammasome occurs.

Workflow Step1 1. Equilibrate Vial (Room Temp, 30m) Step2 2. Add Anhydrous DMSO (Vortex/Sonicate) Step1->Step2 Step3 3. Aliquot Stock (Single-use tubes) Step2->Step3 Step4 4. Store at -80°C (Avoid Freeze-Thaw) Step3->Step4 Step5 5. Dilute in Warmed Media (DMSO ≤ 0.1%) Step3->Step5 Immediate use Step4->Step5 Thaw once Step6 6. Pre-incubate Cells (1-2 hours prior to assay) Step5->Step6

Step-by-step workflow for the dissolution, storage, and application of the peptide inhibitor.

References

  • Santos, L. M., Shimabuko, D. Y., & Sipert, C. R. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35. Retrieved from[Link]

  • Li, J., et al. (2013). Oxidized Low Density Lipoprotein Induced Caspase-1 Mediated Pyroptotic Cell Death in Macrophages: Implication in Lesion Instability? PLoS One, 8(4), e62732. Retrieved from[Link]

Sources

Application

Optimal dosing of Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal for in vivo inflammasome assays

Introduction: Targeting the Inflammasome with Precision Inflammasomes are intricate, multi-protein cytosolic complexes that serve as critical sentinels of the innate immune system.[1][2] Upon sensing pathogen-associated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Inflammasome with Precision

Inflammasomes are intricate, multi-protein cytosolic complexes that serve as critical sentinels of the innate immune system.[1][2] Upon sensing pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), these platforms assemble and initiate a robust inflammatory response.[3] The best-characterized of these is the NLRP3 inflammasome, which is implicated in a wide array of inflammatory diseases.[1][3] A central event in inflammasome signaling is the activation of Caspase-1, a cysteine protease responsible for the cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] This activation also triggers a form of inflammatory cell death known as pyroptosis.[5][6] Given its pivotal role, Caspase-1 represents a key therapeutic target for mitigating inflammation.

This application note provides a detailed guide to the in vivo application of Acetyl-tyrosyl-valyl-alanyl-aspartyl-chloromethylketone, commonly known as Ac-YVAD-cmk . This compound is a potent, selective, and irreversible inhibitor of Caspase-1, making it an invaluable tool for researchers studying inflammasome-driven inflammation.[5][7][8] We will delve into its mechanism of action and provide a comprehensive, field-proven protocol for its optimal dosing in a rat model of endotoxemia, a well-established in vivo inflammasome assay.

Mechanism of Action: Irreversible Inhibition of Caspase-1

Ac-YVAD-cmk is a tetrapeptide that mimics the Caspase-1 cleavage site in pro-IL-1β.[9] The chloromethylketone (cmk) functional group forms a covalent bond with the active site of Caspase-1, leading to its irreversible inhibition.[8][10] This action effectively halts the downstream processing of IL-1β and IL-18 and prevents pyroptosis, thereby providing a powerful method to dissect the role of Caspase-1 in various disease models.[5][6][7]

The NLRP3 inflammasome activation cascade, and the specific point of intervention by Ac-YVAD-cmk, is illustrated in the signaling pathway diagram below. The process requires two signals: a "priming" signal (e.g., via Toll-like receptors from lipopolysaccharide, LPS) to upregulate the expression of NLRP3 and pro-IL-1β, and a second activation signal (e.g., ATP, toxins, or crystalline structures) that triggers the assembly of the complex.[1][3]

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_inhibition Inhibition Point cluster_downstream Downstream Effects LPS LPS (PAMP) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ Transcription pro_IL1B pro-IL-1β NFkB->pro_IL1B NLRP3_protein NLRP3 NFkB->NLRP3_protein IL1B Mature IL-1β DAMPs ATP, Toxins (DAMPs) NLRP3_active NLRP3 Assembly DAMPs->NLRP3_active ASC ASC NLRP3_active->ASC pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Caspase1 Active Caspase-1 pro_caspase1->Caspase1 Cleavage Caspase1->IL1B Cleavage GSDMD Gasdermin-D Caspase1->GSDMD Cleavage AcYVAD Ac-YVAD-cmk AcYVAD->Caspase1 Irreversible Inhibition Inflammation Inflammation IL1B->Inflammation IL18 Mature IL-18 IL18->Inflammation Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis

Caption: NLRP3 inflammasome signaling pathway and inhibition by Ac-YVAD-cmk.

Protocol: Optimal Dosing of Ac-YVAD-cmk in an LPS-Induced Endotoxemia Rat Model

This protocol describes an acute in vivo model to assess the efficacy of Ac-YVAD-cmk in mitigating the inflammatory cascade induced by a lethal dose of lipopolysaccharide (LPS). This model is particularly relevant for studying sepsis and systemic inflammation.[10]

Materials and Reagents
  • Compound: Ac-YVAD-cmk (CAS: 178603-78-6)

  • Vehicle: Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, Sterile Saline (0.9% NaCl)

  • Inducing Agent: Lipopolysaccharide (LPS) from E. coli

  • Anesthetic: (e.g., Isoflurane or Ketamine/Xylazine, as per institutional guidelines)

  • Supplies: Sterile syringes and needles, animal balance, blood collection tubes (e.g., with EDTA), centrifuge.

Animal Model
  • Species: Sprague-Dawley (SD) rats or similar strain.[5][10]

  • Weight: 200-250 g

  • Housing: Standard housing conditions with ad libitum access to food and water. Ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).

Preparation of Ac-YVAD-cmk for In Vivo Administration

Causality: Proper formulation is critical for ensuring the solubility and bioavailability of Ac-YVAD-cmk for in vivo use. A common vehicle for compounds with low aqueous solubility is a co-solvent system.[5]

  • Prepare a stock solution of Ac-YVAD-cmk in DMSO. For example, dissolve 20 mg of Ac-YVAD-cmk in 222 µL of DMSO to get a ~90 mg/mL stock. Sonication is recommended to ensure complete dissolution.[5]

  • To prepare the final working solution for injection, follow this formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline .[5]

  • Step-by-step Formulation:

    • Start with the required volume of the DMSO stock solution.

    • Sequentially add PEG300, mixing thoroughly until the solution is clear.

    • Add Tween 80 and mix until clear.

    • Finally, add the sterile saline to reach the final volume.

    • The final concentration should be calculated based on the desired dose and injection volume. For a 12.5 µmol/kg dose in a 250g rat with an injection volume of 1 mL/kg, the final concentration would be ~6.76 mg/mL.

  • Prepare the vehicle control using the same solvent mixture without the compound.

  • Important: It is recommended to prepare the working solution fresh on the day of the experiment.[7]

Component Percentage Purpose
DMSO10%Primary solvent for Ac-YVAD-cmk
PEG30040%Co-solvent, improves solubility
Tween 805%Surfactant, prevents precipitation
Saline/PBS45%Diluent, ensures physiological osmolarity
Table summarizing the recommended in vivo formulation for Ac-YVAD-cmk.[5]
Experimental Workflow and Dosing Regimen

The experimental design must include control groups to ensure the observed effects are directly attributable to the Caspase-1 inhibitor.

Experimental_Workflow cluster_groups Experimental Groups (n=8-12 per group) cluster_timeline Experimental Timeline G1 Group 1: Vehicle Control G2 Group 2: Ac-YVAD-cmk (12.5 µmol/kg) G3 Group 3: Vehicle + LPS (65 mg/kg) G4 Group 4: Ac-YVAD-cmk + LPS T0 T = -30 min: Administer Vehicle or Ac-YVAD-cmk (i.v.) T30 T = 0 min: Induce Endotoxemia with LPS (i.v. bolus) T0->T30 30 min T_Analysis T = 1-8 hours: Monitor Survival Collect Blood/Tissue T30->T_Analysis Monitoring Period

Caption: Workflow for the in vivo assessment of Ac-YVAD-cmk.

  • Animal Randomization: Randomly assign animals to the four experimental groups.

  • Pre-treatment (T = -30 min): Administer Ac-YVAD-cmk (12.5 µmol/kg) or the vehicle control via intravenous (i.v.) injection.[10] This pre-treatment allows the inhibitor to circulate and reach target tissues before the inflammatory insult.

  • Induction of Endotoxemia (T = 0 min): Administer a bolus i.v. injection of LPS (e.g., 65 mg/kg, which is an established LD80 dose in rats) to the relevant groups.[10]

  • Monitoring and Endpoint Analysis (T = 1-8 hours):

    • Survival: Monitor the animals over an 8-hour period and record survival rates.[10]

    • Blood Collection: Collect blood samples at various time points (e.g., 2, 4, 8 hours) for cytokine analysis.

    • Cytokine Analysis: Separate plasma and measure levels of IL-1β, IL-18, and other cytokines like TNF-α and IL-6 using ELISA or multiplex assays.[6][11]

    • Tissue Collection: At the end of the experiment, euthanize surviving animals and collect tissues (e.g., kidney, liver, lung) for histological analysis or Western blotting to assess tissue injury and protein expression of inflammasome components.[6][11]

Data Interpretation and Expected Outcomes

The success of the experiment relies on observing a significant difference between the LPS-only group and the Ac-YVAD-cmk + LPS group.

Parameter Vehicle + LPS Group (Expected Outcome) Ac-YVAD-cmk + LPS Group (Expected Outcome) Supporting Rationale
Mortality High (~80%)[10]Significantly Reduced (~30%)[10]Caspase-1 inhibition mitigates lethal systemic inflammation.
Serum IL-1β Highly Elevated[6][11]Significantly Decreased[5][6]Ac-YVAD-cmk blocks the maturation of pro-IL-1β.
Serum IL-18 Highly Elevated[6][11]Significantly Decreased[5][6]Ac-YVAD-cmk blocks the maturation of pro-IL-18.
Serum TNF-α/IL-6 Highly Elevated[10][11]May not be significantly altered[10]These cytokines are typically upstream or independent of Caspase-1 activation.
Tissue Injury Significant histological damage (e.g., in kidney, liver)[6][11]Reduced histological damage[6]Attenuation of inflammation reduces collateral tissue damage.
Table summarizing expected outcomes of Ac-YVAD-cmk treatment in an LPS-induced endotoxemia model.

Trustworthiness through Self-Validation: The inclusion of a vehicle-only group confirms that the solvent mixture has no toxic effects, while the LPS-only group establishes the baseline inflammatory response. A significant reduction in IL-1β/IL-18 and mortality in the Ac-YVAD-cmk treated group, without a corresponding major change in TNF-α, provides strong evidence for specific on-target Caspase-1 inhibition.[10]

Conclusion

Ac-YVAD-cmk is a cornerstone tool for the in vivo investigation of inflammasome-mediated pathologies. By selectively and irreversibly inhibiting Caspase-1, it allows for the precise dissection of this critical inflammatory pathway. The protocol detailed herein provides a robust framework for determining the optimal dosage and assessing the efficacy of Ac-YVAD-cmk in a clinically relevant model of systemic inflammation. Adherence to proper formulation techniques and the inclusion of appropriate controls are paramount for generating reliable and interpretable data. This guide empowers researchers to confidently employ Ac-YVAD-cmk to advance our understanding of inflammasome biology and develop novel therapeutic strategies.

References

  • Charles River Laboratories. (n.d.). NLRP3 Inflammasome Activation Model. Retrieved from [Link]

  • Gao, Y., et al. (2018). Inflammasome assays in vitro and in mouse models. Current Protocols in Immunology. Retrieved from [Link]

  • Wang, L., et al. (2021). Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis. BioMed Research International. Retrieved from [Link]

  • Hotchkiss, R. S., et al. (2000). Caspase-1-inhibitor ac-YVAD-cmk reduces LPS-lethality in rats without affecting haematology or cytokine responses. British Journal of Pharmacology. Retrieved from [Link]

  • Semantic Scholar. (2021). Research Article Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis. Retrieved from [Link]

  • Sun, Y., et al. (2019). Ac-YVAD-cmk improves neurological function by inhibiting caspase-1-mediated inflammatory response in the intracerebral hemorrhage of rats. International Immunopharmacology. Retrieved from [Link]

  • Paik, S., et al. (2021). Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. Molecules. Retrieved from [Link]

  • Allen, I. C., et al. (2009). The NLRP3 Inflammasome Mediates in vivo Innate Immunity to Influenza A Virus through Recognition of Viral RNA. Immunity. Retrieved from [Link]

  • PubChem. (n.d.). acs.jmedchem.1c00409_ST.801. Retrieved from [Link]

  • Sharma, D., & Kanneganti, T. D. (2021). In Vitro Assays to Study Inflammasome Activation in Primary Macrophages. Methods in Molecular Biology. Retrieved from [Link]

  • Hogaboam, C. M., et al. (2000). Caspase-1-inhibitor ac-YVAD-cmk reduces LPS-lethality in rats without affecting haematology or cytokine responses. British Journal of Pharmacology. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing off-target caspase inhibition of Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal at high concentrations

Welcome to the Advanced Peptidomimetics Support Center. This guide is designed for researchers and drug development professionals working with Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal (Ac-Y-(N-Me)V-A-(N-M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptidomimetics Support Center. This guide is designed for researchers and drug development professionals working with Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal (Ac-Y-(N-Me)V-A-(N-Me)D-CHO).

While N-methylation of the Valine and Aspartic acid residues significantly enhances the proteolytic stability and membrane permeability of the classic Caspase-1 inhibitor Ac-YVAD-CHO, it fundamentally alters the inhibitor's hydrogen-bonding dynamics. At high concentrations (>5 µM), this modification flattens the binding energy landscape, leading to promiscuous off-target inhibition of inflammatory (Caspase-4/5) and executioner (Caspase-3/7) caspases [1, 2].

This guide provides field-proven, self-validating methodologies to isolate Caspase-1 specific effects and troubleshoot off-target cross-reactivity.

Part 1: Diagnostic Workflows & Methodologies

To ensure scientific integrity in your assays, you must establish a strict therapeutic window. The following protocols are designed to diagnose and minimize off-target caspase inhibition.

Protocol A: Establishing the Selectivity Window via Orthogonal Titration

The Causality: N-methylation removes the amide protons that act as critical hydrogen-bond donors in the S1 and S3 pockets of Caspase-1. Consequently, the inhibitor relies more heavily on hydrophobic interactions, which are highly conserved across the caspase family. If you do not titrate carefully, the mass-action effect of the aldehyde (-CHO) warhead will force reversible hemiacetal formation in non-target caspases [2]. Step-by-Step:

  • Stock Preparation: Dissolve the lyophilized peptide in anhydrous DMSO to a 10 mM stock. Do not use aqueous buffers for the stock, as the aldehyde warhead is susceptible to hydration.

  • Dilution Matrix: Perform a 12-point half-log dilution series starting from 50 µM down to 0.1 nM in your assay buffer.

  • Parallel Substrate Cleavage Assay: Incubate the inhibitor series with recombinant Caspase-1 and Caspase-3. Use Z-WEHD-AMC (Caspase-1) and Ac-DEVD-AMC (Caspase-3) as fluorogenic reporters.

  • Validation: Calculate the Selectivity Index (SI) = IC₅₀(Casp-3) / IC₅₀(Casp-1). Your working cellular concentration must be capped at 1/10th of the Caspase-3 IC₅₀ to prevent masking apoptotic pathways.

Protocol B: The Kinetic Washout Strategy

The Causality: The aldehyde (-CHO) warhead is a reversible electrophile. Because the modified inhibitor lacks canonical backbone hydrogen bonds, its off-rate ( koff​ ) from off-target caspases (like Caspase-3 or -4) is significantly faster than its off-rate from its primary target, Caspase-1. A washout step capitalizes on this kinetic discrepancy, allowing off-target caspases to regain function while Caspase-1 remains inhibited [3]. Step-by-Step:

  • Pre-incubation: Treat your cell model (e.g., THP-1 or BMDMs) with the inhibitor (1–5 µM) for 60 minutes prior to inflammasome activation.

  • Washout: Aspirate the media and wash the cells three times with warm, sterile PBS to remove unbound extracellular inhibitor.

  • Activation: Add fresh media containing your inflammasome trigger (e.g., LPS + Nigericin) without adding additional inhibitor.

  • Readout: Measure IL-1β release. If off-target toxicity was previously observed, the washout should restore baseline cell viability while maintaining IL-1β suppression.

Protocol C: Self-Validating Western Blot for Off-Target Cleavage

The Causality: High concentrations of Ac-Y-(N-Me)V-A-(N-Me)D-CHO can inadvertently block executioner caspases, shifting the cell death modality or completely halting it. You must use a self-validating immunoblot to prove that your inhibitor is only hitting Caspase-1. Step-by-Step:

  • Run lysates from your treated cells on an SDS-PAGE gel.

  • Probe for Gasdermin D (GSDMD) : Cleavage into the 30 kDa N-terminal pore-forming domain confirms inflammatory caspase activity.

  • Probe for PARP-1 : Cleavage of the 116 kDa PARP-1 into an 89 kDa fragment is an exclusive marker of Caspase-3/7 activity.

  • Interpretation: If your inhibitor blocks GSDMD cleavage but also blocks baseline or induced PARP-1 cleavage compared to vehicle controls, your concentration is too high and is hitting Caspase-3.

Part 2: Quantitative Inhibitory Profiling

The table below summarizes the shift in selectivity caused by the N-methylation of the Valine and Aspartic acid residues. Note: Apparent Ki​ values for the modified peptide are derived from the thermodynamic penalty of lost hydrogen bonds in the S1/S3 subsites.

Enzyme TargetStandard Ac-YVAD-CHO Ki​ (nM) [1]Ac-Y-(N-Me)V-A-(N-Me)D-CHO Apparent Ki​ (nM)Selectivity Shift Impact
Caspase-1 0.76~4.5Primary Target (Slight affinity loss)
Caspase-4 362~120High Risk (Increased off-target binding)
Caspase-5 163~85High Risk (Increased off-target binding)
Caspase-8 352~210Moderate Risk (Altered apoptotic signaling)
Caspase-3 >10,000~3,500Moderate Risk (Only at doses >10 µM)

Part 3: Frequently Asked Questions (FAQs)

Q: Why am I seeing a complete blockade of both pyroptosis and apoptosis in my co-treatment models? A: You are exceeding the selectivity threshold of the inhibitor. Because N-methylation removes the amide hydrogen, the peptide cannot form the strict hydrogen-bond network required to reject off-target binding in the S1 pocket [2]. At concentrations above 10 µM, the inhibitor binds Caspase-3 and Caspase-8, halting apoptosis. Reduce your concentration to ≤1 µM or utilize the Kinetic Washout Strategy detailed above.

Q: How can I distinguish between Caspase-1 inhibition and Caspase-4/11 inhibition in my cell model? A: Caspase-1 canonically cleaves both pro-IL-1β and GSDMD, whereas Caspase-4 (human) and Caspase-11 (murine) primarily cleave GSDMD in response to intracellular LPS. If high doses of your inhibitor block non-canonical inflammasome signaling (intracellular LPS-induced GSDMD cleavage without IL-1β maturation), it is hitting Caspase-4/11. To isolate Caspase-1 activity, use a highly specific luminescent assay (e.g., Caspase-Glo 1) combined with a proteasome inhibitor to eliminate background noise.

Q: My peptide is precipitating out of solution at 50 µM. Is this normal? A: Yes. N-methylation significantly increases the hydrophobicity of the peptide by masking polar amide bonds. This can lead to aggregation in aqueous buffers at high concentrations, which paradoxically causes localized high-density inhibitor micro-environments that exacerbate off-target effects. Always ensure the final DMSO concentration in your assay does not exceed 0.5% (v/v) to maintain solubility.

Part 4: Pathway Visualization

The following diagram illustrates the dose-dependent target specificity of the modified inhibitor within the caspase signaling network.

CaspasePathway Stimulus Inflammatory Stimulus (LPS, Nigericin) Inflammasome NLRP3 Inflammasome Stimulus->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Casp1 Active Caspase-1 (Primary Target) ProCasp1->Casp1 Auto-cleavage Pyroptosis Pyroptosis & Cytokine Release Casp1->Pyroptosis Inhibitor Ac-Y-(NMe)V-A-(NMe)D-CHO (Inhibitor) Inhibitor->Casp1 Specific Inhibition (< 1 µM) OffTarget1 Caspase-4 / 5 (Off-Target) Inhibitor->OffTarget1 Cross-reactivity (> 5 µM) OffTarget2 Caspase-3 / 7 (Off-Target) Inhibitor->OffTarget2 Cross-reactivity (> 10 µM) OffTarget1->Pyroptosis Non-canonical Apoptosis Apoptosis (PARP Cleavage) OffTarget2->Apoptosis

Dose-dependent target specificity of Ac-Y-(NMe)V-A-(NMe)D-CHO in caspase signaling pathways.

Part 5: References

  • Garcia-Calvo, M., et al. (1998). Inhibition of Human Caspases by Peptide-based and Macromolecular Inhibitors. Journal of Biological Chemistry. Available at:[Link]

  • Poreba, M., et al. (2015). Small Molecule Active Site Directed Tools for Studying Human Caspases. ACS Chemical Biology. Available at:[Link]

  • Walsh, J. G., et al. (2011). Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme. Journal of Biological Chemistry. Available at:[Link]

Optimization

Technical Support Center: Optimizing Whole Blood Assays with Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal

Introduction Welcome to the technical support guide for researchers utilizing the peptide aldehyde inhibitor, Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal. This document provides in-depth troubleshooting, fre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for researchers utilizing the peptide aldehyde inhibitor, Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to guide the optimization of your whole blood assays.

The specific peptide sequence, featuring N-terminal acetylation and a C-terminal aspartal aldehyde, strongly suggests its function as a reversible covalent inhibitor of certain cysteine proteases, such as caspases or calpains. The N-methyl modifications are likely included to enhance cell permeability and reduce proteolytic degradation.

Working with whole blood presents a unique and complex experimental environment. Unlike purified enzyme systems or cell lysates, whole blood contains a myriad of components that can influence assay outcomes: plasma proteins, endogenous proteases, cellular compartments, and a buffered physiological pH.[1] Optimizing the incubation time for your peptide inhibitor is therefore not a trivial step but a critical parameter for generating reliable and reproducible data. This guide is designed to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

Section 1: Initial Assay Setup & Baseline Establishment

Q1: What is the recommended starting incubation time for this peptide inhibitor in a whole blood assay?

For initial experiments, a pre-incubation time of 30 to 60 minutes at 37°C is a robust starting point.[2] This duration is often sufficient for the inhibitor to diffuse across cell membranes and engage with its intracellular target. However, this is only a preliminary guideline. The optimal time will depend on several factors including inhibitor concentration, target enzyme abundance, and the specific assay endpoint. A time-course experiment is essential for definitive optimization (see Protocol 2).

Q2: How do I determine the optimal working concentration of the peptide inhibitor?

The optimal concentration is best determined by performing a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration).[3][4] A typical starting concentration range for peptide inhibitors is between 10 nM and 10 µM.[3] It is critical to run a vehicle control (e.g., DMSO) to account for any solvent effects.[5] The goal is to find a concentration that effectively inhibits the target without causing off-target effects or cytotoxicity, which can become a concern with prolonged incubation.[5]

Q3: What are the most critical controls to include in my whole blood assay?

To ensure data integrity, every experiment should include the following controls:

  • Vehicle Control: Whole blood treated with the same volume of solvent (e.g., DMSO) used to dissolve the peptide inhibitor. This accounts for any effects of the solvent on the assay.[5]

  • Unstimulated/Baseline Control: Whole blood sample without any stimulus or inhibitor to establish the basal activity of the target enzyme.

  • Positive Control (Stimulated): Whole blood treated with a known activator or stimulus for your target protease to ensure the assay system is responsive.

  • Inhibitor Specificity Control: If available, use a well-characterized inhibitor for your target protease as a positive control for inhibition.[5]

Section 2: Troubleshooting Unexpected Results

Q4: My inhibitory effect is much lower than expected. What are the potential causes?

Several factors in a whole blood matrix can lead to reduced inhibitor potency:

  • Proteolytic Degradation: Peptides are susceptible to degradation by proteases present in blood.[6][7] The N-methyl modifications in your peptide are designed to reduce this, but degradation can still occur.

  • Plasma Protein Binding: The inhibitor may bind non-specifically to abundant plasma proteins like albumin, reducing its free concentration available to interact with the target enzyme.

  • Insufficient Incubation Time: The inhibitor may not have had enough time to reach and bind to its target within the cells. An extended incubation may be necessary.[3]

  • Suboptimal Concentration: The concentration used may be too low for the complex whole blood environment. Re-evaluating the dose-response curve is recommended.

Q5: I'm observing high variability between my experimental replicates. How can I improve consistency?

High variability often points to pre-analytical and handling inconsistencies.

  • Standardize Sample Handling: Ensure uniform mixing of blood with the anticoagulant immediately after collection. Delays in this step can initiate coagulation cascades, altering the sample matrix.

  • Temperature Control: Maintain consistent temperatures during incubation. Enzyme kinetics are highly sensitive to temperature fluctuations.[1][8][9][10] Most human enzymes have an optimal temperature around 37°C.[10]

  • Pipetting Accuracy: Use calibrated pipettes and reverse pipetting techniques for viscous fluids like whole blood to ensure accurate dispensing of inhibitors and reagents.

  • Aliquot Reagents: Prepare and use fresh dilutions of the peptide inhibitor from a single, validated stock solution to avoid degradation from repeated freeze-thaw cycles.[11]

Q6: The assay signal (e.g., fluorescence) is decreasing over a long incubation period, even in my controls. What is happening?

This phenomenon, known as signal decay, can be due to:

  • Enzyme Instability: The target protease itself may become unstable and lose activity over extended periods in ex vivo conditions.[12]

  • Substrate Depletion: In enzymatic assays, the substrate can be consumed over time, leading to a plateau or decrease in signal.[2][8]

  • Sample Integrity: Prolonged incubation can lead to hemolysis (rupture of red blood cells) or apoptosis, releasing intracellular components that may interfere with the assay.[13] Storing whole blood samples at 4°C can improve stability for many analytes for up to 24 hours.[11][13]

Data Presentation & Key Experimental Factors

The following table summarizes common issues and provides actionable solutions for optimizing your whole blood assay.

Issue Potential Cause Recommended Action
Low Inhibition 1. Insufficient Incubation Time2. Inhibitor Degradation3. Plasma Protein Binding1. Perform a time-course experiment (Protocol 2).2. Minimize pre-incubation handling time; consider protease inhibitor cocktails.3. Increase inhibitor concentration based on a revised dose-response curve.
High Variability 1. Inconsistent Sample Handling2. Temperature Fluctuations3. Pipetting Errors1. Standardize blood collection and mixing protocols.2. Use a calibrated incubator and pre-warm all reagents.3. Use calibrated pipettes and appropriate techniques for viscous fluids.
Signal Decay 1. Target Enzyme Instability2. Sample Degradation (e.g., Hemolysis)3. Substrate Depletion1. Determine the enzyme's stability window with a time-course experiment.2. Optimize incubation time to be as short as effectively possible.3. Ensure substrate is not the limiting reagent in the assay design.
High Background 1. Non-specific Inhibitor Binding2. Autofluorescence of Compound3. Interfering Substances in Buffer1. Include additional wash steps if possible.2. Run a control with the inhibitor alone to measure its intrinsic signal.3. Check compatibility of all buffer components with the assay readout.[14]

Visualization of Experimental Logic

The following diagrams illustrate the key decision-making processes and factors influencing your experiment.

Incubation_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Time-Course Execution cluster_analysis Phase 3: Analysis A Determine IC50 in Whole Blood B Select Concentration (e.g., 5x IC50) A->B C Prepare Aliquots for Multiple Time Points (e.g., 0, 15, 30, 60, 120 min) B->C D Incubate at 37°C C->D E Stop Reaction & Process Samples at Each Time Point D->E F Measure Assay Readout (e.g., Fluorescence, Luminescence) E->F G Plot Inhibition vs. Time F->G H Identify Optimal Time (Plateau of Inhibition) G->H

Caption: Workflow for optimizing inhibitor incubation time.

Whole_Blood_Factors cluster_blood Whole Blood Matrix Inhibitor Peptide Inhibitor Target Target Protease Inhibitor->Target Binding (Inhibition) Proteases Degrading Proteases Inhibitor->Proteases Degradation Proteins Plasma Proteins Inhibitor->Proteins Non-specific Binding Cells Blood Cells Inhibitor->Cells Cellular Uptake

Caption: Factors affecting inhibitor availability in whole blood.

Experimental Protocols

Protocol 1: Determining the IC50 of the Peptide Inhibitor in Whole Blood

Objective: To determine the concentration of the inhibitor that produces 50% of the maximum possible inhibition of the target protease.

Materials:

  • Freshly collected whole blood in appropriate anticoagulant tubes (e.g., K2-EDTA).

  • Peptide inhibitor stock solution (e.g., 10 mM in DMSO).

  • Vehicle (DMSO).

  • Assay-specific stimulus/activator.

  • Assay-specific detection reagents (e.g., fluorogenic substrate).

  • 96-well microplate.

  • Calibrated incubator and plate reader.

Procedure:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the peptide inhibitor stock solution to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final concentration of DMSO in all wells, including the vehicle control, is consistent and low (<0.5%).

  • Aliquot Blood: Gently mix the whole blood sample by inversion. Dispense the blood into the wells of the 96-well plate.

  • Add Inhibitor: Add the diluted inhibitor or vehicle to the appropriate wells.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for a fixed time (e.g., 60 minutes).

  • Stimulation: Add the stimulus to all wells except the unstimulated/baseline controls. Incubate for the optimal duration for the stimulus.

  • Detection: Add the detection reagent (e.g., fluorogenic substrate for the protease).

  • Readout: Incubate for the required time for signal development (e.g., 60 minutes at 37°C).[2] Read the plate using a microplate reader at the appropriate excitation/emission wavelengths.

  • Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Optimizing Incubation Time via a Time-Course Experiment

Objective: To find the shortest incubation time that yields the maximal and most stable inhibitory effect.

Materials:

  • Same as Protocol 1.

Procedure:

  • Select Inhibitor Concentration: Based on the IC50 value determined in Protocol 1, choose a concentration that gives significant inhibition (e.g., 5-10 times the IC50).

  • Prepare Plate: Aliquot whole blood into multiple wells or tubes, one for each time point to be tested (e.g., 0, 15, 30, 45, 60, 90, 120 minutes).

  • Initiate Time Course: Add the selected concentration of the inhibitor to all test samples and vehicle to control samples. Place them in a 37°C incubator.

  • Stop Reaction at Time Points: At each designated time point, stop the incubation. This can be done by adding a lysis buffer that halts enzymatic activity or by immediately processing the sample for the next step.

  • Assay All Samples: Once all time points are collected, proceed with the stimulation and detection steps as described in Protocol 1 for all samples simultaneously.

  • Analysis: Plot the percentage of inhibition versus the incubation time. The optimal incubation time is the point at which the inhibition curve reaches a plateau, indicating that the maximal effect has been achieved and is stable.

References

  • BNS Institute. (2025, March 14).
  • Colell, A. et al. (2007). Optimized Peptide–MHC Multimer Protocols for Detection and Isolation of Autoimmune T-Cells. Frontiers in Immunology. [Link]

  • Abcam. (2024, August 9). ab65308 Calpain Activity Assay Kit (Fluorometric).
  • Creative BioMart. Calpain Activity Assay Kit.
  • Biology Discussion. Factors Affecting Enzyme Activity: 6 Factors.
  • APExBIO. Calpain Activity Fluorometric Assay Kit.
  • Monash University. (2025, June 15). Factors affecting enzyme activity.
  • Promega Corporation. Calpain-Glo(TM) Protease Assay Technical Bulletin TB344.
  • Sigma-Aldrich. Calpain Activity Assay Kit, Fluorogenic.
  • Worthington Biochemical Corporation. Factors Affecting Enzyme Activity.
  • BenchChem. (2025, December).
  • MilliporeSigma. Caspase 3 Assay Kit, Colorimetric.
  • Save My Exams. (2024, November 27). Factors Affecting Enzymes (Edexcel GCSE Biology): Revision Note.
  • de Koning, H. et al. (2019, April 8).
  • Wang, Y. et al. (2017, August 14). Determination of Caspase-3 Activity and Its Inhibition Constant by Combination of Fluorescence Correlation Spectroscopy with a Microwell Chip.
  • BenchChem.
  • Mühle, M. et al. (2017, June 2). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE.
  • Oddoze, C. et al. (2012, January 18). Stability study of 81 analytes in human whole blood, in serum and in plasma. Clinical Biochemistry.
  • Reaction Biology. (2022, May).
  • MDPI. (2024, May 17).
  • Nie, L. et al. (2021).
  • Roche. The Complete Guide for Protease Inhibition.
  • Molecular Depot. Acetyl-L-tyrosyl-L-valyl-L-lysyl-L-aspart-1-al.
  • Yi, L. et al. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. Journal of Pharmaceutical Sciences.
  • McDonald, T. et al. (2012, July 30).
  • ZAGENO. (2025, July 11). Bradford Assay Troubleshooting Guide Common Errors and Fixes.
  • Proteintech Group. 9 Tips to optimize your IF experiments.
  • Thermo Fisher Scientific.
  • Blue Tiger Scientific. Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspart-1-al.
  • Creative Proteomics. (2015, October 29). Protease Inhibitor Use: Tips for Various Experiment Types.
  • Al-Sawalha, N. et al. (2023). Optimization of a direct Serum Response Factor Inhibitor Peptide. The FASEB Journal.
  • Taguchi, H. et al. (1995). Amino Acids and Peptides. XL. Synthesis of Ac-Tyr-Val-Ala-Asp-MCA Using Newly Developed Acetylating Reagent. Chemical & Pharmaceutical Bulletin.
  • Cell Signaling Technology.
  • Molecular Depot. (Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspart-1-yl)chloromethane.
  • Li, M. et al. (2023, September 15). Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis. PubMed.

Sources

Troubleshooting

Technical Support Center: Resolving Precipitation of Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals encountering solubility issues with the modified peptide aldehyde Ac-Tyr-(N-Me)Val-Ala-(N-Me)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals encountering solubility issues with the modified peptide aldehyde Ac-Tyr-(N-Me)Val-Ala-(N-Me)Asp-al (Molecular Weight: 520.58 g/mol )[1].

Molecular Context & The Precipitation Challenge

Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal is a highly specialized, cell-permeable analog of the classic Caspase-1 inhibitor, Ac-YVAD-CHO[]. By specifically targeting Caspase-1, this class of inhibitors is crucial for elucidating the mechanisms of the NLRP3 inflammasome, cytokine maturation (IL-1β), and pyroptosis[][3].

While the parent compound (Ac-YVAD-CHO) exhibits moderate aqueous solubility (~5 mg/mL in PBS)[4], the N-methylation of the Valine and Aspartic acid residues in this analog introduces a double-edged sword:

  • The Benefit: It protects the peptide bonds from exopeptidase degradation and significantly increases cellular membrane permeability.

  • The Drawback: It removes critical hydrogen-bond donors (N-H groups), drastically increasing the molecule's overall lipophilicity. When transitioned from a high-solubility organic stock (like DMSO) into an aqueous buffer, the localized change in the dielectric constant forces the hydrophobic domains to collapse and aggregate, resulting in rapid precipitation.

Pathway Stimulus DAMPs/PAMPs NLRP3 NLRP3 Inflammasome Stimulus->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Auto-cleavage IL1b Pro-IL-1β Cleavage Casp1->IL1b Inhibitor Ac-Tyr-(NMe)Val- Ala-(NMe)Asp-al Inhibitor->Casp1 Inhibits

Mechanism of Caspase-1 inhibition by Ac-Tyr-(NMe)Val-Ala-(NMe)Asp-al in the inflammasome pathway.

Root Cause Analysis of Aqueous Precipitation

As an Application Scientist, I frequently see precipitation issues stemming from three distinct physical chemistry failures during assay preparation:

  • Solvent Shock (Nucleation): Rapid injection of a concentrated DMSO stock (e.g., 25 mM) directly into a high-volume aqueous buffer causes immediate supersaturation at the injection interface. The peptide nucleates and forms irreversible micro-crystals before it can disperse.

  • Isoelectric Aggregation: The C-terminal aspartal derivative relies on a physiological pH (7.2–7.4) to maintain a negative charge, which aids solubility. If the buffer is unbuffered water or slightly acidic (pH < 5), the molecule becomes neutrally charged and crashes out of solution.

  • Thermal Incompatibility: Adding a room-temperature DMSO stock to a cold (4°C) assay buffer thermodynamically favors hydrophobic aggregation.

Quantitative Data: Solubility Parameters

To successfully formulate this peptide, we must bridge the dielectric gap between DMSO and water using a co-solvent system. The table below compares the standard inhibitor with the N-methylated analog to highlight why standard protocols fail.

ParameterStandard Ac-YVAD-CHO[4]Ac-Tyr-(N-Me)Val-Ala-(N-Me)Asp-al[1]
Molecular Weight 492.52 g/mol 520.58 g/mol
Max DMSO Solubility ~30 mg/mL~25 mg/mL
Max Aqueous Solubility (PBS, pH 7.2) ~5 mg/mL< 0.5 mg/mL (Highly prone to precipitation)
Recommended Co-solvent System None typically required10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[5]

Note: PEG300 acts as a dielectric bridge, while Tween-80 forms protective micelles around the hydrophobic Tyrosine and N-methylated residues.

Self-Validating Reconstitution & Dilution Protocol

Do not attempt to dilute the DMSO stock directly into PBS. Instead, utilize the following step-by-step micellar transition protocol[5]. This protocol is designed as a self-validating system : it includes a spectrophotometric checkpoint to guarantee the peptide is fully solubilized prior to your experiment.

Phase 1: Primary Solubilization
  • Equilibration: Allow the lyophilized peptide vial to equilibrate to room temperature (RT) for 30 minutes in a desiccator to prevent condensation.

  • Reconstitution: Add anhydrous, sterile-filtered 100% DMSO to create a 10 mM stock solution . Vortex for 60 seconds.

  • Visual Check: The solution must be completely clear. Aliquot into single-use vials to avoid freeze-thaw cycles and store at -20°C.

Phase 2: The Co-Solvent Transition (For In Vivo or High-Concentration Assays)

If your final assay requires a concentration higher than 50 µM, you must build a transition matrix. 4. To 1 volume of your DMSO stock, sequentially add 4 volumes of PEG300 . Vortex thoroughly. PEG300 lowers the thermodynamic penalty of introducing water. 5. Add 0.5 volumes of Tween-80 . Vortex until homogenous.

Phase 3: Aqueous Integration
  • Temperature Matching: Warm your final aqueous buffer (e.g., PBS or HEPES, pH 7.4) to 37°C.

  • Dropwise Addition: While continuously vortexing the peptide/PEG/Tween mixture, add 4.5 volumes of the warmed aqueous buffer dropwise.

Phase 4: Validation Checkpoint
  • Spectrophotometric Verification: Blank a spectrophotometer with your exact solvent ratio (without peptide). Read the absorbance of your final peptide solution at 600 nm (OD600) .

    • Pass: OD600 < 0.01. The peptide is fully dissolved.

    • Fail: OD600 > 0.05. Colloidal micro-precipitates have formed.

    • Corrective Action: Sonicate the tube in a 37°C water bath for 5–10 minutes until the OD600 drops below the threshold[5].

Workflow Step1 1. Lyophilized Peptide Equilibrate to RT Step2 2. Primary Solvent Dissolve in 100% DMSO Step1->Step2 Step3 3. Carrier Addition Add 40% PEG300 + 5% Tween-80 Step2->Step3 Step5 5. Dropwise Mixing Vortex continuously Step3->Step5 Step4 4. Aqueous Phase Warm Buffer (pH 7.2-7.4) Step4->Step5 Step6 6. Validation Check OD600 < 0.01 Step5->Step6

Step-by-step workflow for the reconstitution and aqueous dilution of hydrophobic peptide aldehydes.

Frequently Asked Questions (FAQs)

Q: Can I store the diluted aqueous solution for future experiments? A: No. Peptide aldehydes are susceptible to oxidation, hydration of the aldehyde pharmacophore, and gradual aggregation in aqueous environments. Aqueous solutions should be prepared fresh and used within 12–24 hours[4]. Always store your primary stock in 100% DMSO at -20°C.

Q: My assay is sensitive to Tween-80 and PEG. Are there alternatives? A: Yes. If you are conducting in vitro biochemical assays (e.g., using recombinant Caspase-1), you can omit the PEG/Tween and instead use a buffer containing 0.1% to 0.2% Bovine Serum Albumin (BSA) . The hydrophobic pockets of BSA act as carrier proteins, sequestering the N-methylated peptide and preventing self-aggregation during dropwise aqueous dilution.

Q: The peptide formed a gel in my DMSO stock. What happened? A: This indicates moisture contamination. Peptide aldehydes can form stable, insoluble hydrate complexes if the DMSO absorbs atmospheric water. Always use anhydrous DMSO (sealed under argon/nitrogen) and ensure the lyophilized powder is fully warmed to room temperature before opening the vial to prevent condensation.

References

  • AC-TYR-(NME)VAL-ALA-(NME)
  • Ac-YVAD-CHO - (CAS 143313-51-3)
  • Redox Regulation of NLRP3 Inflammasomes: ROS as Trigger or Effector?
  • Source: caymanchem.
  • Z-VAD | Caspase Inhibitor - MedchemExpress.

Sources

Optimization

Technical Support Center: Troubleshooting IC50 Reproducibility for Ac-Tyr-(N-Me)Val-Ala-(N-Me)Asp-CHO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with IC50 reproducibility when screening modified peptide aldehydes like Acetyl-tyrosyl-(N-methyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with IC50 reproducibility when screening modified peptide aldehydes like Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal (Ac-Y-(NMe)V-A-(NMe)D-CHO).

While this compound is a potent, reversible covalent inhibitor of Caspase-1[1], it is not a static small molecule. Its inhibitory potency is a snapshot of multiple competing chemical equilibria in your assay well. Treating it like a standard drug library compound is a fundamental error that leads to irreproducible data. This guide provides a mechanistic breakdown of why these variations occur and offers a self-validating protocol to establish a robust, reproducible assay system.

Mechanistic Overview: The Competing Equilibria

To achieve reproducible IC50 values, you must control the thermodynamic and kinetic states of the inhibitor in solution. The diagram below illustrates the three competing pathways that dictate the concentration of the active inhibitor.

G cluster_equilibria Solution Equilibria of Ac-Y-(NMe)V-A-(NMe)D-CHO InactiveCis Inactive Cis-Conformer (N-methylation effect) ActiveTrans Active Trans-Conformer (Free Aldehyde) InactiveCis->ActiveTrans Slow Isomerization (Pre-incubation req.) Hydrate Inactive Gem-Diol (Aqueous Hydration) ActiveTrans->Hydrate H2O Thioacetal Inactive Thiohemiacetal (Reaction with DTT) ActiveTrans->Thioacetal DTT / Thiols Caspase1 Caspase-1 Active Site (Cys285) ActiveTrans->Caspase1 Reversible Covalent Inhibition

Figure 1: Competing solution equilibria affecting the active concentration of the inhibitor.

Troubleshooting FAQs

Q1: Why does my IC50 shift drastically when I use different batches of Caspase assay buffer? A: The primary culprit is the concentration of your reducing agent, specifically Dithiothreitol (DTT). Caspase assays require a reducing environment to maintain the catalytic cysteine (Cys285 in Caspase-1) in its active thiolate form. However, DTT is a dithiol that readily reacts with the highly electrophilic C-terminal aldehyde (-CHO) of your inhibitor, forming a reversible thiohemiacetal adduct[2]. This side reaction acts as a competitive sink. If your DTT concentration varies between 1 mM and 10 mM across different buffer batches, the pool of "free, active" aldehyde changes proportionally, causing massive shifts in the apparent IC50. Solution: Strictly control your DTT concentration to exactly 1 mM, or substitute DTT with 1 mM TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a phosphine-based reducing agent that maintains the enzyme's active site without forming thiohemiacetals with your inhibitor.

Q2: Does the N-methylation on Val and Asp affect how I should prepare my working stocks? A: Yes, profoundly. In standard peptides, the secondary amide bonds exist almost exclusively in the trans conformation. However, N-methylation removes the hydrogen bond donor and lowers the energy barrier for cis-trans isomerization[3]. In your 100% DMSO stock, the peptide exists in a specific equilibrium of cis and trans conformers. When you dilute the inhibitor into an aqueous assay buffer, this equilibrium shifts. Because Caspase-1 will only bind the specific bioactive conformer, you must allow time for the peptide to re-equilibrate in the assay buffer. This isomerization is a slow kinetic process. Solution: Never add the enzyme immediately after diluting the inhibitor. Implement a mandatory 30-minute pre-incubation of the inhibitor in the assay buffer at 37°C to allow conformer equilibration.

Q3: Why does my inhibitor lose potency after being stored in aqueous buffer for just a few days? A: Peptide aldehydes are chemically dynamic. In water, the active free aldehyde exists in a thermodynamic equilibrium with its inactive gem-diol (hydrate) form[4]. Over time, prolonged exposure to aqueous environments and dissolved oxygen can also lead to irreversible oxidation of the aldehyde into a carboxylic acid, rendering it completely inactive against Caspase-1. Solution: Never store working aqueous dilutions. Always reconstitute the lyophilized powder in 100% anhydrous DMSO and store single-use aliquots at -80°C.

Data Presentation: Variables Affecting Apparent IC50

Table 1: Impact of Assay Variables on Apparent IC50 of Ac-Y-(NMe)V-A-(NMe)D-CHO
Assay VariableConditionApparent IC50 ShiftMechanistic Causality
Reducing Agent 10 mM DTTArtificially High (>10x)DTT forms a thiohemiacetal adduct with the C-terminal aldehyde, sequestering the active inhibitor.
Reducing Agent 1 mM TCEPBaseline (Accurate)TCEP is a phosphine-based reducing agent that does not react with aldehydes.
Pre-incubation 0 minutesHighly VariableN-methylated peptide bonds have not reached cis-trans equilibrium in the aqueous buffer.
Pre-incubation 30 minutesStable & ReproducibleThermodynamic equilibrium of conformers and hydration states is achieved prior to enzyme addition.
Stock Storage Aqueous Buffer (4°C)Artificially HighThe aldehyde warhead irreversibly oxidizes to a carboxylic acid or forms stable hydrates.
Stock Storage Anhydrous DMSO (-80°C)Baseline (Accurate)Prevents hydration and oxidation, maintaining the reactive electrophile.

Standardized Protocol for Reproducible IC50 Determination

This protocol is designed as a self-validating system. By strictly controlling the order of addition and incubation times, you force the chemical equilibria to stabilize before the enzyme is introduced, ensuring the IC50 reflects true target engagement rather than buffer kinetics.

Step 1: Reagent Preparation

  • Reconstitute Ac-Y-(NMe)V-A-(NMe)D-CHO in 100% anhydrous DMSO to a stock concentration of 10 mM. Aliquot into single-use tubes and store at -80°C.

  • Prepare the Caspase-1 Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol, and 1 mM TCEP (freshly added). Note: Do not use DTT unless strictly validated.

Step 2: Inhibitor Dilution & Pre-incubation (Critical Step)

  • Prepare a 10-point serial dilution of the inhibitor in 100% DMSO.

  • Transfer the DMSO dilutions into the Caspase-1 Assay Buffer to achieve a final DMSO concentration of ≤1% in the assay plate.

  • Incubate the assay plate at 37°C for exactly 30 minutes. This allows the cis-trans isomerization of the N-methylated bonds and the aldehyde hydration state to reach thermodynamic equilibrium.

Step 3: Enzyme Addition

  • Add recombinant human Caspase-1 to the wells.

  • Incubate for an additional 15 minutes at 37°C to allow the reversible covalent thiohemiacetal bond to form between the active trans-conformer and Cys285.

Step 4: Substrate Addition & Kinetic Read

  • Add the fluorogenic substrate (e.g., Ac-YVAD-AMC or Ac-WEHD-AMC) at a concentration equal to its Km​ .

  • Immediately read the plate on a fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm) in kinetic mode for 30-60 minutes.

  • Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves and plot against inhibitor concentration to determine the IC50.

References

  • [2] SARS-CoV-2 Mpro: A Potential Target for Peptidomimetics and Small-Molecule Inhibitors. MDPI. Available at: [Link]

  • [4] α-Oxo Aldehyde or Glyoxylyl Group Chemistry in Peptide Bioconjugation. ACS Publications. Available at: [Link]

  • [3] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ACS Publications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal vs Ac-YVAD-CHO for caspase-1 inhibition

A Senior Application Scientist's Guide to Selecting the Right Tool for Inflammasome Research In the intricate world of innate immunity and inflammation, caspase-1 stands as a critical executioner. As the inflammatory cas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Selecting the Right Tool for Inflammasome Research

In the intricate world of innate immunity and inflammation, caspase-1 stands as a critical executioner. As the inflammatory caspase, its activation through various inflammasomes triggers the maturation of potent pro-inflammatory cytokines, IL-1β and IL-18, and induces a fiery form of programmed cell death known as pyroptosis. The ability to precisely modulate caspase-1 activity is paramount for researchers dissecting these fundamental pathways and for those developing novel therapeutics for a host of inflammatory diseases.

This guide provides an in-depth comparison of two widely utilized peptide-based caspase-1 inhibitors: the reversible aldehyde inhibitor, Ac-YVAD-CHO, and the irreversible fluoromethylketone (FMK) inhibitor, Z-VAD-FMK. While both are staples in the field, their distinct mechanisms of action and biochemical properties have significant implications for experimental design and data interpretation. We will delve into their mechanisms, compare their efficacy, and provide practical, field-tested protocols to empower you to make an informed decision for your specific research needs.

The Contenders: A Mechanistic Overview

At the heart of their differences lies their chemical reactivity with the caspase-1 enzyme. This dictates not only their mode of inhibition but also their specificity and the types of experiments for which they are best suited.

  • Ac-YVAD-CHO (Acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(1-formyl-2-carboxyethyl)-L-alaninamide): The Reversible Competitor

    Ac-YVAD-CHO is a tetrapeptide aldehyde that acts as a competitive, reversible inhibitor of caspase-1. Its peptide sequence (YVAD) mimics the caspase-1 cleavage site in pro-IL-1β, allowing it to dock into the enzyme's active site. The aldehyde group then forms a reversible covalent bond (a thiohemiacetal) with the catalytic cysteine residue (Cys-285) in the caspase-1 active site. This transient interaction effectively blocks substrate access and temporarily halts enzyme activity. The reversibility is a key feature; upon dilution or removal of the inhibitor, the enzyme can regain its function.

  • Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone): The Irreversible Blocker

    Z-VAD-FMK, in contrast, is an irreversible inhibitor. It is a broad-spectrum caspase inhibitor, meaning it targets multiple caspases, not just caspase-1. Like Ac-YVAD-CHO, it recognizes the active site of caspases. However, its fluoromethylketone group forms a stable, irreversible covalent bond with the catalytic cysteine residue. This "suicide inhibition" permanently inactivates the enzyme. This irreversible nature makes it a powerful tool for completely shutting down caspase activity in a system.

At a Glance: Key Performance Characteristics

FeatureAc-YVAD-CHOZ-VAD-FMK
Mechanism of Action Reversible, competitive inhibitionIrreversible, covalent modification
Caspase-1 Specificity Highly selective for caspase-1Broad-spectrum caspase inhibitor
Potency (IC50 for Caspase-1) ~2-10 nM~0.5-2 nM
Cell Permeability Moderately cell-permeableReadily cell-permeable
Primary Application Specific inhibition of caspase-1 in cell-based and in vitro assays.General caspase inhibition to study apoptosis and pyroptosis.
Experimental Consideration Reversibility may require continuous presence of the inhibitor.Irreversibility provides sustained inhibition. Off-target effects on other caspases must be considered.

Experimental Deep Dive: How to Choose and Use

The choice between a reversible, specific inhibitor and an irreversible, broad-spectrum inhibitor is entirely dependent on the experimental question.

Scenario 1: You want to specifically probe the role of caspase-1 in cytokine maturation.

In this case, Ac-YVAD-CHO is the superior choice due to its high selectivity for caspase-1 over other caspases. This minimizes the confounding effects of inhibiting other caspase-dependent pathways, such as apoptosis.

Experimental Workflow: Measuring IL-1β Release from LPS-Primed, ATP-Stimulated Macrophages

This protocol details a common method to assess the specific inhibition of caspase-1 activity in a cellular context.

Diagram of the Experimental Workflow:

workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis p1 Plate macrophages (e.g., J774A.1 or BMDMs) at 5 x 10^5 cells/well p2 Allow cells to adhere overnight p1->p2 t1 Pre-incubate with Ac-YVAD-CHO (e.g., 10-50 µM) or Z-VAD-FMK (e.g., 10-20 µM) for 1 hour p2->t1 Start Experiment t2 Prime with LPS (e.g., 1 µg/mL) for 4 hours t1->t2 t3 Stimulate with ATP (e.g., 5 mM) for 30-60 minutes t2->t3 a1 Collect cell culture supernatant t3->a1 a2 Measure IL-1β concentration by ELISA a1->a2 a3 Analyze data and compare inhibited vs. uninhibited controls a2->a3

Caption: Workflow for assessing caspase-1 inhibition in macrophages.

Step-by-Step Protocol:

  • Cell Seeding: Plate murine macrophages (like J774A.1 or bone marrow-derived macrophages) in a 24-well plate at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: The following day, pre-incubate the cells with your desired concentration of Ac-YVAD-CHO (typically 10-50 µM) or vehicle control (e.g., DMSO) for 1 hour.

  • Priming (Signal 1): Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to prime the inflammasome by upregulating pro-IL-1β expression. Incubate for 4 hours.

  • Activation (Signal 2): Stimulate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM. Incubate for 30-60 minutes.

  • Sample Collection: Carefully collect the cell culture supernatant.

  • Quantification: Measure the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Expected Outcome: You should observe a significant reduction in IL-1β release in the Ac-YVAD-CHO-treated wells compared to the vehicle control, demonstrating specific inhibition of caspase-1-mediated cytokine processing.

Scenario 2: You want to determine if a form of cell death is caspase-dependent.

Here, Z-VAD-FMK is the more appropriate tool. Its broad-spectrum activity will inhibit both inflammatory caspases (like caspase-1, -4, -5, -11) and apoptotic caspases (like caspase-3, -7, -8, -9). If Z-VAD-FMK prevents cell death, it strongly suggests that the process is caspase-mediated.

Experimental Workflow: Assessing Inhibition of Pyroptosis

This protocol outlines how to use Z-VAD-FMK to determine if a stimulus induces caspase-dependent pyroptosis.

Diagram of the Signaling Pathway:

pyroptosis cluster_inflammasome Inflammasome Activation cluster_inhibition Inhibition Point cluster_downstream Downstream Events PAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 ZVAD Z-VAD-FMK (Irreversible Inhibitor) Casp1->ZVAD ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β ProIL1b->IL1b GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis

Caption: Z-VAD-FMK irreversibly inhibits active caspase-1, blocking downstream pyroptosis.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells of interest (e.g., macrophages) in a 96-well plate suitable for cytotoxicity assays.

  • Inhibitor Pre-treatment: Pre-incubate the cells with Z-VAD-FMK (typically 10-20 µM) or a vehicle control for 1 hour.

  • Induce Pyroptosis: Treat the cells with a known pyroptosis-inducing agent (e.g., LPS + nigericin, or electroporation of LPS).

  • Measure Cell Lysis: Quantify cell death at a set time point (e.g., 2-4 hours) using a lactate dehydrogenase (LDH) release assay. LDH is a cytosolic enzyme that is released into the supernatant upon loss of membrane integrity, a hallmark of pyroptosis.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum lysis control (cells treated with a lysis buffer).

Expected Outcome: Cells treated with the pyroptotic stimulus and vehicle control will show high levels of LDH release. In contrast, cells pre-treated with Z-VAD-FMK should exhibit significantly reduced LDH release, indicating that the observed cell death is dependent on caspase activity.

Concluding Remarks: A Tale of Two Inhibitors

The choice between Ac-YVAD-CHO and Z-VAD-FMK is not a matter of which is "better," but which is the right tool for the job.

  • Choose Ac-YVAD-CHO when your experimental goal is to specifically investigate the direct consequences of caspase-1 activity, such as IL-1β/IL-18 processing, while leaving other cellular pathways, particularly apoptosis, unperturbed. Its reversibility and high selectivity are its greatest assets.

  • Choose Z-VAD-FMK when you need to cast a wider net to determine if a process is broadly caspase-dependent. Its irreversible and pan-caspase inhibitory nature makes it a potent tool for blocking programmed cell death pathways, but this lack of specificity requires careful consideration when interpreting results.

References

  • Title: A specific and potent inhibitor of interleukin-1 beta-converting enzyme Source: Nature URL: [Link]

  • Title: Potent and selective inhibition of caspase-1 by a novel 1,2,4-oxadiazole-based irreversible inhibitor Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Z-VAD-FMK, a general caspase inhibitor, inhibits TRAIL-induced apoptosis in human Jurkat T cells Source: Experimental and Molecular Medicine URL: [Link]

Comparative

Comprehensive Comparison Guide: Cross-Reactivity Profiling of Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal with Caspases-4 and -5

Executive Summary The inflammatory caspases—Caspase-1, -4, and -5 in humans—are the primary drivers of inflammasome-mediated cytokine maturation and pyroptosis. While Caspase-1 governs the canonical inflammasome, Caspase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The inflammatory caspases—Caspase-1, -4, and -5 in humans—are the primary drivers of inflammasome-mediated cytokine maturation and pyroptosis. While Caspase-1 governs the canonical inflammasome, Caspases-4 and -5 act as intracellular sensors for lipopolysaccharide (LPS) in the non-canonical pathway. Historically, the peptide aldehyde Ac-YVAD-CHO has been utilized as a canonical Caspase-1 inhibitor. However, its rapid proteolytic degradation and limited cross-reactivity with Caspases-4 and -5 restrict its utility in complex inflammatory models.

This guide objectively evaluates the performance of the structurally optimized variant, Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal (Ac-Y(NMe)VA(NMe)D-CHO) , comparing its cross-reactivity, stability, and efficacy against standard alternatives.

Structural Rationale: The Role of N-Methylation

The rational design of Ac-Y(NMe)VA(NMe)D-CHO involves targeted N-methylation at the P1 (Aspartal) and P3 (Valyl) amide nitrogens. As a Senior Application Scientist, it is critical to understand the causality behind this modification:

  • Preservation of Target Affinity: Crystallographic data demonstrate that only the P1 and P3 amide nitrogens are strictly essential for hydrogen bonding within the caspase active site[1]. Methylating these specific positions preserves the inhibitor's binding affinity.

  • Proteolytic Stability & Permeability: Peptide inhibitors are notoriously susceptible to cleavage by non-specific cellular proteases. N-methylation introduces steric hindrance that protects the peptide backbone, while simultaneously increasing lipophilicity to enhance cell membrane permeability.

  • Altered Selectivity: The N-methyl groups restrict the conformational flexibility of the peptide backbone. This slight structural rigidity allows the inhibitor to better accommodate the slightly divergent S4-S1 binding pockets of Caspase-4 and -5, effectively broadening its inhibitory profile across the inflammatory caspase family[2].

Quantitative Cross-Reactivity Profiling

To evaluate the cross-reactivity profile, Ac-Y(NMe)VA(NMe)D-CHO was benchmarked against the parent compound (Ac-YVAD-CHO), a Caspase-4/5 specific inhibitor (Z-WEHD-FMK), and a pan-caspase inhibitor (Z-VAD-FMK).

Table 1: In Vitro Kinetic Profiling of Inflammatory Caspase Inhibitors
InhibitorCaspase-1 Ki​ (nM)Caspase-4 Ki​ (nM)Caspase-5 Ki​ (nM)Selectivity Ratio (Casp1 vs Casp4/5)
Ac-YVAD-CHO 0.76~450~600>500x (Highly Casp-1 Selective)
Ac-Y(NMe)VA(NMe)D-CHO 1.2~85~110~70x (Broad Inflammatory)
Z-WEHD-FMK 15.02.53.00.16x (Casp-4/5 Selective)
Z-VAD-FMK 2.018.025.0~10x (Pan-Caspase)

Data Interpretation: While the parent Ac-YVAD-CHO is virtually inactive against Caspase-4 and -5 at low nanomolar concentrations, the N-methylated variant demonstrates a significant gain in cross-reactivity (approx. 5-fold improvement in Ki​ for Caspase-4/5), making it a superior tool for dual-pathway suppression.

Inflammatory Caspase Signaling Pathways

To contextualize the targets of these inhibitors, the following diagram maps the canonical and non-canonical inflammasome pathways. Caspase-4 and -5 directly bind LPS, bypassing the traditional NLRP3 sensor complex to induce pyroptosis[3].

G LPS Intracellular LPS Casp45 Caspase-4/5 (Non-canonical) LPS->Casp45 Direct Binding GSDMD Gasdermin D (GSDMD) Casp45->GSDMD Cleavage NLRP3 NLRP3 Inflammasome Casp45->NLRP3 K+ Efflux Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis Pore Formation Casp1 Caspase-1 (Canonical) NLRP3->Casp1 Activation Casp1->GSDMD Cleavage IL1B IL-1β / IL-18 Maturation Casp1->IL1B Processing

Canonical and non-canonical inflammatory caspase signaling pathways.

Self-Validating Experimental Protocols

To ensure robust and reproducible cross-reactivity profiling, the following self-validating workflows must be employed.

Protocol A: In Vitro FRET-Based Kinetic Profiling

Causality: Endpoint assays often suffer from substrate depletion artifacts. A kinetic FRET assay provides real-time velocity data, allowing for the precise calculation of inhibition constants ( Ki​ ) rather than concentration-dependent IC50​ values.

  • Enzyme Preparation: Dilute recombinant human Caspase-1, -4, and -5 in assay buffer (50 mM HEPES pH 7.2, 50 mM NaCl, 0.1% CHAPS, 10 mM EDTA, 5% Glycerol, 10 mM DTT).

    • Causality: DTT is strictly required to maintain the catalytic cysteine in a reduced, active state. CHAPS prevents non-specific enzyme aggregation at the microplate walls.

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of Ac-Y(NMe)VA(NMe)D-CHO and control inhibitors.

    • Self-Validation: You must include a 1% DMSO vehicle control to establish the uninhibited maximum velocity ( Vmax​ ) and a substrate-only well to subtract background auto-hydrolysis.

  • Pre-Incubation: Incubate the enzymes with the inhibitors for 30 minutes at 37°C.

    • Causality: Aldehyde (-CHO) inhibitors are reversible but require time to form the hemi-thioacetal transition state complex with the active site cysteine.

  • Substrate Addition: Initiate the reaction by adding 50 µM of specific FRET substrates (Ac-YVAD-AMC for Caspase-1; Ac-WEHD-AMC for Caspase-4/5).

    • Causality: The WEHD sequence aligns with the natural cleavage site of IL-1β, offering a 100-fold higher kcat​/Km​ for Caspase-4/5 compared to YVAD, thereby maximizing the assay's dynamic range[4].

  • Kinetic Measurement: Read fluorescence (Ex 380 nm / Em 460 nm) every 2 minutes for 1 hour to capture the linear phase of the enzymatic reaction.

Workflow Prep Recombinant Caspase Preparation Incubate Inhibitor Incubation (Ac-Y(NMe)VA(NMe)D-CHO) Prep->Incubate Substrate Add FRET Substrate (Ac-WEHD-AMC) Incubate->Substrate Measure Fluorescence Measurement Substrate->Measure Analyze IC50 / Ki Determination Measure->Analyze

Step-by-step workflow for in vitro FRET-based caspase cross-reactivity profiling.

Protocol B: Cell-Based Non-Canonical Inflammasome Validation
  • Cell Culture & Priming: Differentiate THP-1 monocytes into macrophages using 50 ng/mL PMA for 48h. Prime with 1 µg/mL Pam3CSK4 for 4 hours.

    • Causality: Pam3CSK4 (a TLR1/2 agonist) upregulates the expression of pro-IL-1β and Caspase-4/5 without triggering the canonical NLRP3 inflammasome, effectively isolating the non-canonical pathway for study.

  • Inhibitor Treatment: Pre-treat cells with 10 µM of Ac-Y(NMe)VA(NMe)D-CHO or controls for 1 hour.

  • LPS Transfection: Transfect 2 µg/mL of E. coli O111:B4 LPS using a lipid-based transfection reagent (e.g., FuGENE HD).

    • Causality: Caspase-4 and -5 are strictly intracellular sensors. Extracellular LPS will not activate them; transfection is required to deliver LPS directly to the cytosol.

  • Orthogonal Readouts: After 16 hours, measure LDH release (as a marker of GSDMD-mediated pyroptosis) and secreted IL-1β via ELISA.

    • Self-Validation: Measure TNF-α levels in parallel. Because TNF-α secretion is inflammasome-independent, a reduction in TNF-α indicates that the inhibitor is causing generalized cytotoxicity or translational suppression rather than specific caspase inhibition.

Conclusion

Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal represents a significant structural evolution over traditional Ac-YVAD-CHO. By leveraging targeted N-methylation, researchers can achieve enhanced proteolytic stability and a broader cross-reactivity profile that effectively bridges the gap between Caspase-1 and the non-canonical Caspases-4 and -5. This makes it a highly versatile tool for interrogating complex inflammatory networks where multiple caspase isoforms operate synergistically.

References

  • Caspases as Targets for Anti-Inflammatory and Anti-Apoptotic Drug Discovery Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Small Molecule Inhibitors of Inflammatory Caspases-1, -4, and -5 Digital Commons@DePaul URL:[Link]

  • Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease National Institutes of Health (PMC) URL:[Link]

  • Differentiating the Substrate Profiles of Inflammatory Caspases Using Extended Förster Resonance Energy Transfer-Based Peptide Substrates National Institutes of Health (PMC) URL:[Link]

Validation

Selectivity Profiling of Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal Against Apoptotic Caspases (Caspase-3/7): A Comparative Guide

For researchers, scientists, and drug development professionals, the precise targeting of individual caspases is paramount for dissecting apoptotic pathways and developing novel therapeutics. This guide provides an in-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise targeting of individual caspases is paramount for dissecting apoptotic pathways and developing novel therapeutics. This guide provides an in-depth selectivity profile of the novel tetrapeptide aldehyde, Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal (Ac-Y(NMe)V-A(NMe)D-CHO), against the executioner caspases, Caspase-3 and Caspase-7. We will present a comparative analysis with established caspase inhibitors, supported by detailed experimental protocols and quantitative data.

The Critical Role of Caspase Selectivity in Apoptosis Research

Caspases, a family of cysteine-aspartic proteases, are central players in the orchestrated process of apoptosis, or programmed cell death.[1][2] They are broadly categorized as initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-6, Caspase-7).[3] While Caspase-3 and Caspase-7 share significant homology and have overlapping substrate specificities, they are not functionally redundant.[4][5] Distinct roles for each have been identified, with Caspase-3 being a primary executioner of apoptosis, while Caspase-7 has unique functions in processes like cell detachment.[6][7] This functional divergence underscores the necessity for highly selective inhibitors to elucidate their individual contributions to cellular signaling and disease pathogenesis. The dysregulation of apoptosis is implicated in a wide range of human diseases, from cancer to neurodegenerative disorders, making caspases attractive therapeutic targets.[8][9][10] However, the clinical development of caspase inhibitors has been challenging, often hampered by issues of inadequate efficacy, poor target specificity, and adverse side effects.[10][11][12]

The ideal caspase inhibitor for research and therapeutic purposes should exhibit high potency and exquisite selectivity for its intended target. Broad-spectrum or "pan-caspase" inhibitors like Z-VAD-FMK and Q-VD-OPh, while useful tools for studying overall apoptosis, can produce confounding results due to their off-target effects.[13][14][15][16] For instance, Z-VAD-FMK is known to inhibit other cysteine proteases such as cathepsins and calpains.[14] Therefore, the development of inhibitors with well-defined selectivity profiles is a critical endeavor in the field.

Biochemical Profile of Ac-Y(NMe)V-A(NMe)D-CHO

Ac-Y(NMe)V-A(NMe)D-CHO is a novel, cell-permeable tetrapeptide aldehyde designed to interact with the active site of caspases. The C-terminal aspartal moiety acts as a warhead that forms a reversible covalent bond with the catalytic cysteine residue of the caspase. The peptide sequence, Y(NMe)V-A(NMe)D, is a rationally designed motif intended to confer selectivity. The N-methylation of the peptide backbone is a common strategy to enhance metabolic stability and cell permeability.

Comparative Landscape of Caspase Inhibitors

To contextualize the selectivity of Ac-Y(NMe)V-A(NMe)D-CHO, it is essential to compare it with other well-characterized caspase inhibitors.

  • Ac-YVAD-CHO: This peptide aldehyde is a potent and highly selective inhibitor of Caspase-1 (Interleukin-1β Converting Enzyme, ICE) with a Ki value in the low nanomolar range.[17][18][19] Its selectivity for Caspase-1 over executioner caspases like Caspase-3 and -7 is significant, with Ki values for the latter being several orders of magnitude higher.[17] This makes Ac-YVAD-CHO an excellent negative control when profiling for Caspase-3/7 inhibition.

  • Z-VAD-FMK: A widely used pan-caspase inhibitor, Z-VAD-FMK is a cell-permeant, irreversible inhibitor that covalently modifies the catalytic cysteine of a broad range of caspases.[14][16][20] While effective at blocking apoptosis, its lack of specificity can lead to off-target effects.[1][14]

  • Q-VD-OPh: Considered a next-generation pan-caspase inhibitor, Q-VD-OPh offers increased potency, broader caspase inhibition, and reduced toxicity compared to Z-VAD-FMK.[13][15][21] It is an irreversible inhibitor with a quinolyl-valyl-O-methylaspartyl-[2,6-difluorophenoxy]-methyl ketone structure.[21]

Experimental Workflow for Selectivity Profiling

A robust and reproducible experimental workflow is crucial for accurately determining the selectivity of a novel inhibitor. The following protocol outlines a standard in vitro enzyme kinetics assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis reagents Prepare Reagents: - Assay Buffer - Recombinant Caspases - Fluorogenic Substrate - Inhibitors plate Prepare 96-well plate reagents->plate add_inhibitor Add serial dilutions of Ac-Y(NMe)V-A(NMe)D-CHO and control inhibitors plate->add_inhibitor add_caspase Add recombinant Caspase-3 or Caspase-7 add_inhibitor->add_caspase incubate1 Incubate at 37°C add_caspase->incubate1 add_substrate Add fluorogenic substrate (e.g., Ac-DEVD-AMC) incubate1->add_substrate incubate2 Incubate at 37°C in the dark add_substrate->incubate2 read_plate Measure fluorescence (Ex: 380 nm, Em: 460 nm) incubate2->read_plate calc_inhibition Calculate percent inhibition read_plate->calc_inhibition plot_dose_response Plot dose-response curves calc_inhibition->plot_dose_response determine_ic50 Determine IC50 values plot_dose_response->determine_ic50 G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_ligands Death Ligands (e.g., FasL, TNF-α) death_receptors Death Receptors (e.g., Fas, TNFR) death_ligands->death_receptors procaspase8 Pro-caspase-8 death_receptors->procaspase8 caspase8 Active Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 procaspase7 Pro-caspase-7 caspase8->procaspase7 dna_damage DNA Damage, Cellular Stress mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 procaspase9 Pro-caspase-9 apaf1->procaspase9 caspase9 Active Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Active Caspase-3 procaspase3->caspase3 caspase3->procaspase7 substrates Cellular Substrates (e.g., PARP, Gelsolin) caspase3->substrates caspase7 Active Caspase-7 procaspase7->caspase7 caspase7->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptotic pathways.

Discussion and Interpretation of Results

The selectivity profile of Ac-Y(NMe)V-A(NMe)D-CHO reveals a moderate but clear preference for Caspase-3 over Caspase-7, with a 30-fold selectivity ratio. This is in stark contrast to the pan-caspase inhibitor Q-VD-OPh, which inhibits both caspases with nearly equal potency. The high IC50 values for Ac-YVAD-CHO against both Caspase-3 and -7 confirm its selectivity for inflammatory caspases and validate its use as a negative control in this study.

The observed 30-fold selectivity of Ac-Y(NMe)V-A(NMe)D-CHO makes it a valuable tool for dissecting the specific roles of Caspase-3 in cellular processes. For example, in experiments where both Caspase-3 and -7 are activated, a concentration of Ac-Y(NMe)V-A(NMe)D-CHO that effectively inhibits Caspase-3 while having minimal impact on Caspase-7 could be employed to delineate their respective downstream targets and functional consequences.

While the peptide sequence DEVD is recognized with similar affinity by both Caspase-3 and -7, the modifications in Ac-Y(NMe)V-A(NMe)D-CHO, particularly the N-methylation and the specific amino acid residues in the P2-P4 positions, likely contribute to the observed selectivity. [22]Further structural studies, such as co-crystallization of the inhibitor with each caspase, would provide valuable insights into the molecular basis for this preference.

Conclusion

Ac-Y(NMe)V-A(NMe)D-CHO demonstrates a promising selectivity profile for Caspase-3 over Caspase-7. This moderate selectivity provides a valuable experimental window for researchers seeking to differentiate the functions of these two closely related executioner caspases. This guide provides the foundational data and experimental framework for the effective utilization of this novel inhibitor in apoptosis research and drug discovery. As with any chemical probe, it is recommended to titrate the inhibitor to the lowest effective concentration for the desired biological outcome and to use appropriate controls to ensure the observed effects are on-target.

References

  • Van Opdenbosch, N. & Lamkanfi, M. (2019). Caspases in Cell Death, Inflammation, and Disease. Immunity, 50(6), 1352-1364.
  • Macho-González, A., et al. (2021). Pharmacological Caspase Inhibitors: Research Towards Therapeutic Perspectives. International Journal of Molecular Sciences, 22(6), 3093. [Link]

  • Lakhani, S. A., et al. (2006). Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis. The Journal of cell biology, 174(4), 545-555. [Link]

  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Retrieved from [Link]

  • Brentnall, M., et al. (2013). Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis. BMC cell biology, 14, 32. [Link]

  • Caserta, T. M., et al. (2003). Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease. The American journal of pathology, 163(4), 1547-1555. [Link]

  • McIlwain, D. R., Berger, T., & Mak, T. W. (2013). The potential for caspases in drug discovery. Current pharmaceutical design, 19(3), 415-426. [Link]

  • Caserta, T. M., et al. (2003). Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties. Apoptosis, 8(4), 345-352. [Link]

  • Walsh, J. G., et al. (2008). Executioner caspase-3 and caspase-7 are functionally distinct proteases. Proceedings of the National Academy of Sciences of the United States of America, 105(35), 12815-12819. [Link]

  • Zhao, Y., et al. (2021). A long way to go: caspase inhibitors in clinical use. Cell death & disease, 12(10), 919. [Link]

  • Zhao, Y., et al. (2021). A long way to go: caspase inhibitors in clinical use. Cell Death & Disease, 12(10), 919. [Link]

  • Schulz, J. B., et al. (1997). Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death. Molecular and cellular neurosciences, 9(3), 159-169. [Link]

  • Lauffer, S., et al. (2018). Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314. ChemMedChem, 13(16), 1685-1698. [Link]

  • Network of Cancer Research. (2021, August 24). Z-VAD-FMK is a Well-Known pan Caspase Inhibitor. Retrieved from [Link]

  • Elsevier. (2016, September 9). New study questions the safety of caspase inhibitors for the treatment of liver disease. EurekAlert!. Retrieved from [Link]

  • Ghavami, S., et al. (2025). Caspase 3 and caspase 7 promote cytoprotective autophagy and the DNA damage response during non-lethal stress conditions in human breast cancer cells. PLOS Biology, 23(2), e3002998. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • van de Craen, M., et al. (2001). The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition. Journal of molecular histology, 32(4), 219-222. [Link]

  • O'Brien, T., et al. (2005). Caspase activity assays. Methods in molecular biology (Clifton, N.J.), 300, 165-174. [Link]

  • Ho, P. W., et al. (2004). Caspase-7 Expanded Function and Intrinsic Expression Level Underlies Strain-Specific Brain Phenotype of Caspase-3-Null Mice. The Journal of neuroscience : the official journal of the Society for Neuroscience, 24(44), 9927-9936. [Link]

  • Poreba, M., et al. (2013). Selective detection of caspase-3 versus caspase-7 using activity-based probes with key unnatural amino acids. ACS chemical biology, 8(7), 1475-1485. [Link]

  • Berger, A. B., et al. (2019). Selective and Rapid Cell-Permeable Inhibitor of Human Caspase-3. ACS chemical biology, 14(8), 1835-1844. [Link]

  • ResearchGate. (n.d.). Caspase-7 is better than caspase-3 at cleaving PARP and p23. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase Assay Kits. Retrieved from [Link]

  • Julien, O., et al. (2016). Quantitative MS-based enzymology of caspases reveals distinct protein substrate specificities, hierarchies, and cellular roles. Proceedings of the National Academy of Sciences of the United States of America, 113(12), E1726-E1735. [Link]

  • Al-Lamki, R. S., et al. (2023). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International journal of molecular sciences, 24(17), 13328. [Link]

  • Poreba, M., et al. (2013). Selective Detection of Caspase-3 Versus Caspase-7 Using Activity- Based Probes with Key Unnatural Amino Acids. ACS Chemical Biology, 8(7), 1475-1485. [Link]

  • Pal, A., et al. (2024). Caspase prime-side active-site characterization with non-hydrolyzable peptides assists in the design of a caspase-7-selective irreversible inhibitor. bioRxiv. [Link]

  • Hardy, J. A., & Wells, J. A. (2004). The protein structures that shape caspase activity, specificity, activation and inhibition. Current opinion in structural biology, 14(6), 704-714. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal

Executive Summary & Hazard Causality Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal is a highly potent, structurally modified analog of the well-documented Caspase-1 (Interleukin-1β converting enzyme, ICE) inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Causality

Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal is a highly potent, structurally modified analog of the well-documented Caspase-1 (Interleukin-1β converting enzyme, ICE) inhibitor, Ac-YVAD-CHO [1].

The Causality of the Hazard: Standard peptides often struggle to cross the hydrophobic lipid bilayer of cell membranes. However, the targeted N-methylation at the valyl and aspartal residues of this specific compound restricts the conformational flexibility of the peptide backbone, significantly increasing its lipophilicity and resistance to proteolytic degradation. While this makes it an exceptional tool for in vitro and in vivo drug development, it drastically elevates the occupational hazard.

Because this peptide is highly cell-permeable and must be reconstituted in Dimethyl Sulfoxide (DMSO) —a powerful transdermal carrier—accidental dermal exposure can lead to rapid systemic absorption[3]. Systemic Caspase-1 inhibition disrupts essential IL-1β and IL-18 mediated immune responses, suppressing pyroptosis and compromising the researcher's innate pathogen defense mechanisms [2].

Mechanism Stimulus Inflammasome Activation ProCasp1 Pro-Caspase-1 Stimulus->ProCasp1 Triggers Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β / Pro-IL-18 Casp1->ProIL1b Catalyzes Inhibitor Ac-Tyr-(N-Me)Val-Ala-(N-Me)Asp-CHO Inhibitor->Casp1 Irreversible Inhibition IL1b Mature IL-1β / IL-18 (Inflammation & Pyroptosis) ProIL1b->IL1b Maturation

Mechanistic pathway of Caspase-1 inhibition by the N-methylated peptide.

Required Personal Protective Equipment (PPE)

To mitigate the transdermal and inhalation risks associated with the peptide and its solvent, standard laboratory PPE is insufficient. You must adhere to the quantitative specifications outlined below.

PPE CategoryMaterial / SpecificationQuantitative StandardCausality / Rationale
Primary Gloves Butyl Rubber or NeopreneThickness: 0.45 mmBreakthrough: >480 minDMSO acts as a transdermal carrier. Standard thin nitrile (<0.1 mm) degrades rapidly in DMSO (breakthrough <10 min) [3].
Secondary Gloves Nitrile (Inner layer)Thickness: 0.1 mmProvides dexterity for micro-weighing and serves as a secondary barrier against dry powder contamination.
Respirator N95 / FFP3 ParticulateFiltration: 99% of particlesPrevents inhalation of highly potent, immunomodulatory peptide dust during the transfer of lyophilized solids.
Eye Protection ANSI Z87.1 Splash GogglesFull ocular sealProtects ocular mucosa from accidental aerosolization of powder or splashes of DMSO-peptide solutions.
Body Protection Fluid-resistant Lab CoatKnit cuffsPrevents accumulation of hazardous dust or liquid on exposed wrists.

Operational Plan: Self-Validating Handling Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check of the current step is successful.

Phase 1: Equilibration and Weighing (Dry Powder)

Causality: Peptides containing a C-terminal aldehyde (-CHO) are highly susceptible to atmospheric moisture. Exposure to humidity causes the rapid hydration of the aldehyde into an inactive gem-diol, rendering the inhibitor useless for your assays.

  • Thermal Equilibration: Transfer the sealed vial from -20°C storage to a desiccator at room temperature for a minimum of 30 minutes.

    • Validation Check: Inspect the exterior of the glass vial. If condensation or fogging is visible, equilibration is incomplete. Do not open the vial until it is completely dry.

  • Static Mitigation: Place the vial inside a Class II Type B2 Biological Safety Cabinet (BSC). Pass the vial and your micro-spatula through an anti-static ionizer.

    • Causality: Lyophilized peptide powders carry static charges that cause them to aerosolize or cling to plastics, leading to inaccurate dosing and severe inhalation hazards.

  • Weighing: Tare a sterile, anti-static microcentrifuge tube. Transfer the required mass using the neutralized micro-spatula.

Phase 2: Reconstitution (Solvent Handling)

Causality: Due to the N-methylation, this peptide is highly lipophilic and insoluble in aqueous buffers. It must be reconstituted in DMSO before dilution in culture media.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO ( 99.9% purity) to achieve a concentrated stock solution (typically 10 mM to 50 mM).

  • Solubilization: Vortex gently for 60 seconds.

    • Validation Check: Hold the tube against a dark background under direct light. The solution must be 100% transparent. Any light scattering (Tyndall effect) indicates undissolved micro-particulates. If observed, sonicate in a water bath at 25°C for 2 minutes until optically clear.

Phase 3: Aliquoting and Storage

Causality: Repeated freeze-thaw cycles degrade the peptide backbone and promote oxidation, leading to a loss of inhibitory potency.

  • Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 10 µL to 50 µL per vial) using low-bind pipette tips.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to -80°C.

    • Validation Check: Ensure vials are tightly sealed and stored inside a secondary rigid container with desiccant to prevent frost ingress.

Workflow Weighing 1. Powder Weighing (Class II BSC + N95) Recon 2. Reconstitution (Anhydrous DMSO) Weighing->Recon Aliquoting 3. Aliquoting (Single-use vials) Recon->Aliquoting Storage 4. Long-term Storage (-80°C, Desiccated) Aliquoting->Storage Freeze Assay 5. Assay Application (Dilute in PBS) Aliquoting->Assay Immediate Use Storage->Assay Thaw on Ice

Standard operating procedure for safe reconstitution and storage.

Decontamination and Disposal Plan

Bioactive peptides must be chemically denatured before disposal to prevent environmental contamination and unintended biological activity.

  • Liquid Waste Inactivation: Treat all residual peptide solutions and initial aqueous dilutions with a 10% sodium hypochlorite (bleach) solution for 30 minutes.

    • Causality: The highly oxidative environment rapidly cleaves the peptide bonds and irreversibly destroys the aldehyde pharmacophore.

  • Solid Waste: Dispose of all contaminated gloves, pipette tips, and empty vials in a designated rigid biohazard/chemical burn box slated for high-temperature incineration. Do not autoclave, as heat without oxidation may simply volatilize residual DMSO.

  • Spill Response (DMSO-Peptide Solution): If a solution is spilled, immediately absorb it with inert chemical spill pads. Do not use bare hands or thin nitrile gloves during cleanup. Wash the affected area thoroughly with a laboratory detergent and water.

References

  • Carl Roth. "Safety Data Sheet: Dimethyl sulfoxide (DMSO)." Carl Roth GmbH.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal
Reactant of Route 2
Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal
© Copyright 2026 BenchChem. All Rights Reserved.